molecular formula C8H5BrO2 B1275748 7-Bromo-3-benzofuranone CAS No. 519018-52-1

7-Bromo-3-benzofuranone

Cat. No.: B1275748
CAS No.: 519018-52-1
M. Wt: 213.03 g/mol
InChI Key: MGCVLLXCJNKGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-benzofuranone is a useful research compound. Its molecular formula is C8H5BrO2 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCVLLXCJNKGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399773
Record name 7-BROMO-3-BENZOFURANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519018-52-1
Record name 7-BROMO-3-BENZOFURANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3-dihydro-1-benzofuran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Bromo-3-benzofuranone, also known as 7-Bromo-3(2H)-benzofuranone, for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and its emerging role in medicinal chemistry.

Chemical Identity and Properties

This compound is a halogenated derivative of the benzofuranone scaffold. The benzofuranone core is found in a variety of natural products and synthetic compounds with significant biological activities.[1][2] The bromine atom at the 7-position provides a strategic site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 519018-52-1[4][5]
Molecular Formula C₈H₅BrO₂[6]
Molecular Weight 213.03 g/mol [6]
Appearance (Not explicitly stated, typically an off-white to yellow solid)
Melting Point Not available in search results
Boiling Point Not available in search results
Solubility Not available in search results

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Key Signals
¹H NMR Aromatic protons on the benzene ring, a singlet for the CH₂ group at the 2-position.
¹³C NMR Carbonyl carbon (C=O) signal (typically δ > 190 ppm), aromatic carbon signals, and a signal for the CH₂ carbon.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration (around 1700-1720 cm⁻¹), C-Br stretching, and aromatic C-H and C=C stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound.

Synthesis and Experimental Protocols

The synthesis of substituted benzofuranones can be achieved through various methods. A common strategy involves the cyclization of α-phenoxycarbonyl compounds.[7] While a specific protocol for this compound is not detailed in the search results, a general synthetic approach can be outlined based on established methodologies for related structures.

General Experimental Protocol for Benzofuranone Synthesis:

A plausible synthetic route to this compound could involve the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. The following is a generalized protocol based on common organic synthesis techniques for forming benzofuranone rings.[7][8]

  • Starting Material Preparation: The synthesis would likely begin with a 2,6-disubstituted phenol, where one substituent is bromine and the other is a group that can be converted to a carboxymethyl ether. For instance, starting with 2-bromo-6-hydroxytoluene.

  • Etherification: The phenolic hydroxyl group is reacted with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base (like K₂CO₃) in a suitable solvent (such as acetone or DMF) to form the corresponding phenoxyacetate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) followed by acidification.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The phenoxyacetic acid is treated with a strong acid or a dehydrating agent (e.g., polyphosphoric acid (PPA), Eaton's reagent, or trifluoroacetic anhydride) to promote intramolecular acylation, leading to the closure of the five-membered furanone ring.

  • Work-up and Purification: The reaction mixture is quenched (e.g., with ice water) and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Below is a conceptual workflow for the synthesis.

G Conceptual Synthesis Workflow for this compound A 2-Bromo-6-substituted Phenol B Phenoxyacetate Intermediate A->B Etherification (e.g., Ethyl Bromoacetate, Base) C Phenoxyacetic Acid B->C Hydrolysis (e.g., NaOH, then H+) D This compound C->D Cyclization (e.g., PPA, Heat)

Conceptual Synthesis Workflow

Applications in Research and Drug Development

Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2]

Anticancer Potential: Halogenated benzofurans have shown significant potential as anticancer agents.[1] The position and nature of the halogen can critically influence the biological activity. For example, a bromine atom attached to the benzofuran ring has been found to impart remarkable cytotoxic activity against leukemia cells.[1] Benzofuran derivatives have been investigated as inhibitors of various targets in cancer therapy, including:

  • Glycogen Synthase Kinase 3β (GSK-3β): Benzofuran-3-yl-(indol-3-yl)maleimides have been identified as potent inhibitors of GSK-3β, a kinase implicated in the proliferation and survival of pancreatic cancer cells.[9]

  • Poly(ADP-ribose)polymerase-1 (PARP-1): Dihydrobenzofuran-7-carboxamide derivatives have been explored as PARP-1 inhibitors.[10]

Role as a Synthetic Intermediate: The bromine atom on the this compound ring serves as a versatile chemical handle. It can be used in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse chemical groups.[3] This allows for the creation of libraries of complex molecules for screening in drug discovery programs.[3]

The diagram below illustrates the role of this compound as a building block in drug discovery.

G Role of this compound in Drug Discovery cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Outcome A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B C Other Functionalizations A->C D Library of Diverse Benzofuranone Derivatives B->D C->D E Screening for Biological Activity D->E F Lead Compound Identification E->F

Drug Discovery Workflow

Safety and Handling

Detailed safety information for this compound is not available in the search results. However, based on related compounds, general laboratory safety precautions should be followed.[11][12][13]

  • Handling: Use in a well-ventilated area or under a fume hood.[12][13] Avoid breathing dust, fumes, or vapors.[13] Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[11][13] It may be sensitive to air and light, so storage under an inert atmosphere and protection from light is recommended.[11][12]

  • In case of exposure:

    • Inhalation: Move the person to fresh air.[6][12]

    • Skin contact: Wash off immediately with plenty of water.[6][11]

    • Eye contact: Rinse cautiously with water for several minutes.[13]

    • Ingestion: Clean mouth with water and drink plenty of water afterward.[11]

    • In all cases of significant exposure or if symptoms persist, seek medical attention.[11][12]

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-benzofuranone from o-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of 7-Bromo-3-benzofuranone, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, o-bromophenol, and proceeds through a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation. This document details the underlying chemical principles, experimental protocols, and expected quantitative outcomes for each stage of the synthesis.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages:

  • Formation of the Intermediate: Synthesis of 2-(2-bromophenoxy)acetic acid via a Williamson ether synthesis.

  • Cyclization to the Target Molecule: Intramolecular Friedel-Crafts acylation of the intermediate to yield this compound.

Overall_Synthetic_Pathway o_bromophenol o-Bromophenol step1 Step 1: Williamson Ether Synthesis chloroacetic_acid Chloroacetic Acid intermediate 2-(2-bromophenoxy)acetic acid step2 Step 2: Intramolecular Friedel-Crafts Acylation intermediate->step2 target This compound step1->intermediate step2->target

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 2-(2-bromophenoxy)acetic acid

This initial step involves the O-alkylation of o-bromophenol with chloroacetic acid in the presence of a strong base, a classic example of the Williamson ether synthesis. The phenoxide ion, generated in situ, acts as a nucleophile, displacing the chloride from chloroacetic acid.

Experimental Protocol

Williamson_Ether_Synthesis_Workflow start Start: o-bromophenol, NaOH(aq) dissolve Dissolve o-bromophenol in aqueous NaOH start->dissolve add_chloroacetic Add Chloroacetic Acid dissolve->add_chloroacetic reflux Heat mixture to 90-100°C for 1-2 hours add_chloroacetic->reflux cool Cool the reaction mixture to room temperature reflux->cool acidify Acidify with 6M HCl to precipitate the product cool->acidify filter Filter the crude product using vacuum filtration acidify->filter wash Wash the solid with cold water filter->wash dry Dry the product (air or vacuum oven) wash->dry end End: Crude 2-(2-bromophenoxy)acetic acid dry->end

Caption: Workflow for the synthesis of 2-(2-bromophenoxy)acetic acid.

Detailed Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-bromophenol in an aqueous solution of sodium hydroxide (3 M).

  • To this solution, add a stoichiometric equivalent of chloroacetic acid.

  • Heat the reaction mixture to 90-100°C and maintain it at this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with 6 M hydrochloric acid (HCl) while stirring in an ice bath. The product will precipitate as a white solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield 2-(2-bromophenoxy)acetic acid.

Data Presentation
ParameterValue
Reagents
o-Bromophenol1.0 eq
Chloroacetic Acid1.1 eq
Sodium Hydroxide (NaOH)3.0 eq
Reaction Conditions
SolventWater
Temperature90-100 °C
Reaction Time1-2 hours
Expected Outcome
Product2-(2-bromophenoxy)acetic acid
AppearanceWhite crystalline solid
Expected Yield85-95%
Purification MethodRecrystallization (Ethanol/Water)

Step 2: Intramolecular Friedel-Crafts Acylation

In the second step, the synthesized 2-(2-bromophenoxy)acetic acid undergoes an intramolecular Friedel-Crafts acylation to form the target molecule, this compound. This cyclization is promoted by a strong acid, such as polyphosphoric acid (PPA), which acts as both the catalyst and the solvent.

Experimental Protocol

Friedel_Crafts_Acylation_Workflow start Start: 2-(2-bromophenoxy)acetic acid add_ppa Add 2-(2-bromophenoxy)acetic acid to Polyphosphoric Acid (PPA) start->add_ppa heat Heat the mixture to 100-120°C for 1-3 hours with stirring add_ppa->heat cool Cool the reaction mixture to room temperature heat->cool quench Pour the mixture onto crushed ice cool->quench extract Extract the product with an organic solvent (e.g., Ethyl Acetate) quench->extract wash_organic Wash the organic layer with saturated NaHCO3 solution and brine extract->wash_organic dry_organic Dry the organic layer over anhydrous Na2SO4 wash_organic->dry_organic concentrate Concentrate the solution under reduced pressure dry_organic->concentrate purify Purify the crude product by column chromatography concentrate->purify end End: this compound purify->end

Caption: Workflow for the cyclization to this compound.

Detailed Methodology:

  • In a round-bottom flask, add polyphosphoric acid (PPA) and heat it to approximately 60-70°C to reduce its viscosity.

  • To the warm PPA, add 2-(2-bromophenoxy)acetic acid in portions with efficient mechanical stirring.

  • After the addition is complete, raise the temperature of the reaction mixture to 100-120°C and maintain for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation
ParameterValue
Reagents
2-(2-bromophenoxy)acetic acid1.0 eq
Polyphosphoric Acid (PPA)10-20 times the weight of the acid
Reaction Conditions
SolventPolyphosphoric Acid
Temperature100-120 °C
Reaction Time1-3 hours
Expected Outcome
ProductThis compound
AppearanceOff-white to pale yellow solid
Expected Yield60-75%
Purification MethodColumn Chromatography (Silica Gel)

This guide outlines a reliable and reproducible method for the synthesis of this compound. The procedures are based on well-established chemical transformations and can be adapted for various scales of production. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

7-Bromo-3-benzofuranone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Bromo-3-benzofuranone, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, nomenclature, and available data on its properties and synthesis.

Chemical Structure and IUPAC Name

This compound is a substituted derivative of benzofuranone. Its core structure consists of a fused benzene and furan ring system, with a bromine atom substituted at the 7th position and a ketone group at the 3rd position of the benzofuranone scaffold.

IUPAC Name: 7-bromo-1-benzofuran-3(2H)-one

Synonyms: 7-Bromo-3(2H)-benzofuranone

CAS Number: 519018-52-1[1]

Molecular Formula: C₈H₅BrO₂[1][2]

Molecular Weight: 213.03 g/mol [2]

Below is a two-dimensional representation of the chemical structure of this compound.

G General Synthesis of Benzofuranones start Starting Material (e.g., Substituted Phenol) step1 Functional Group Introduction (e.g., Alkylation with an α-halo ester) start->step1 step2 Intramolecular Cyclization (e.g., Friedel-Crafts acylation) step1->step2 product Benzofuranone Derivative step2->product G Potential Anticancer Mechanisms of Benzofuran Derivatives cluster_0 Benzofuran Derivative cluster_1 Cellular Effects cluster_2 Outcome bf This compound apoptosis Induction of Apoptosis bf->apoptosis cell_cycle Cell Cycle Arrest bf->cell_cycle pathway Signaling Pathway Modulation bf->pathway outcome Inhibition of Cancer Cell Growth apoptosis->outcome cell_cycle->outcome pathway->outcome

References

In-Depth Technical Guide: Physicochemical Properties of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 7-Bromo-3-benzofuranone, with a core focus on its melting point. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this document outlines the established methodologies for determining this critical parameter. Furthermore, it presents relevant biological pathway information for the broader class of benzofuranone derivatives to provide context for their potential therapeutic applications.

Data Presentation: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
This compoundC₈H₅BrO₂213.03Not availableNot availableNot available
7-bromo-2-methyl-3-nitro-1-benzofuran[1]C₉H₆BrNO₃256.06152-153Not availableNot available

Experimental Protocols: Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range and is a key indicator of purity. The following is a standard experimental protocol for the determination of the melting point of a compound such as this compound using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid organic compound.

Materials and Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the compound to be tested (e.g., this compound)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry crystalline sample onto a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Press the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube.

  • Packing the Capillary Tube:

    • Invert the capillary tube so the sealed end is pointing down.

    • Gently tap the sealed end on a hard surface to cause the sample to fall to the bottom of the tube.

    • Repeat this process until the packed sample is approximately 2-3 mm high. A densely packed sample is crucial for an accurate measurement.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to quickly determine an approximate melting range.

    • Observe the sample through the magnifying lens. Note the temperature at which the sample first begins to melt (the onset of liquefaction) and the temperature at which the last solid crystal disappears (the clear point). This provides a rough melting range.

    • Allow the apparatus to cool to at least 20°C below the observed approximate melting point.

    • Prepare a new capillary with the sample.

    • Set the heating rate to a slow setting (1-2°C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the accurate melting point range.

  • Purity Assessment:

    • A pure compound will typically exhibit a sharp melting point range of 0.5-1.5°C.

    • The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.

Mandatory Visualization: Signaling Pathways

Benzofuranone derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action is often associated with the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] The following diagram illustrates a simplified overview of these interconnected pathways.

SignalingPathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Benzofuranone Benzofuranone Derivatives MAPK_pathway MAPK Pathway Benzofuranone->MAPK_pathway Inhibits NFkB_pathway NF-κB Pathway Benzofuranone->NFkB_pathway Inhibits TLR4->MAPK_pathway Initiates TLR4->NFkB_pathway Initiates ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IKK IKK NFkB_pathway->IKK Activates Transcription Gene Transcription ERK->Transcription JNK->Transcription p38->Transcription IkB IκBα IKK->IkB Phosphorylates NFkB p65 IkB->NFkB Releases NFkB->Transcription Translocates to Nucleus Inflammatory_Factors Pro-inflammatory Factors (TNF-α, IL-6) Transcription->Inflammatory_Factors Induces Expression

Caption: Benzofuranone derivatives can inhibit inflammatory responses.

References

An In-depth Technical Guide on the Solubility of 7-Bromo-3-benzofuranone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-3-benzofuranone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the foundational principles of solubility, standardized experimental protocols for its determination, and a predictive analysis based on the compound's structural features. This information is intended to empower researchers and drug development professionals in selecting appropriate solvent systems for synthesis, purification, formulation, and biological screening.

Benzofuranone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The solubility of these compounds is a critical physicochemical parameter that influences their bioavailability and efficacy.[4] this compound, as a halogenated heterocyclic compound, presents unique solubility challenges and opportunities that are crucial to understand for its effective application in drug discovery and development.[5]

Predicted Solubility Profile of this compound

Based on the general principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics. The presence of a polar carbonyl group (C=O) and an oxygen heteroatom in the furanone ring suggests potential solubility in polar solvents. Conversely, the fused benzene ring and the bromine atom contribute to its non-polar character, indicating likely solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe polar carbonyl group and oxygen heteroatom can engage in hydrogen bonding with protic solvents. However, the large non-polar benzene ring and the hydrophobic bromine atom are expected to limit high solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of this compound. The absence of strong hydrogen bonding networks in the solvent allows for better solvation of the molecule's non-polar regions.
Non-Polar Hexane, Toluene, Dichloromethane (DCM), ChloroformModerate to HighThe non-polar benzene ring and the bromine atom will interact favorably with non-polar solvents through London dispersion forces.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers have a polar oxygen atom that can interact with the solute, while their alkyl groups provide a non-polar character, making them good solvents for compounds with mixed polarity like this compound.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for various research and development activities. The following are detailed methodologies for key experiments to ascertain the solubility of a solid organic compound like this compound in an organic solvent.[6]

Equilibrium Solubility Method (Shake-Flask)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

  • Add a known volume of the desired organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually confirm the presence of undissolved solid.

  • Centrifuge the vial to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

High-Throughput Screening (HTS) Solubility Assay

For a more rapid assessment of solubility in multiple solvents, a miniaturized approach can be employed.

Objective: To quickly estimate the approximate solubility of a compound in a range of solvents.

Materials:

  • This compound

  • A panel of organic solvents

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer) or HPLC with an autosampler

Procedure:

  • Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • In a 96-well plate, add a small, fixed amount of the stock solution to each well.

  • Evaporate the solvent from the stock solution, leaving a thin film of the compound at the bottom of each well.

  • Add the selected organic solvents to the wells.

  • Seal the plate and shake it for a specified period (e.g., 2-24 hours) at a controlled temperature.

  • Measure the concentration of the dissolved compound. This can be done by direct UV-Vis absorbance reading of the plate if the compound has a suitable chromophore and the solvent does not interfere, or by taking aliquots for HPLC analysis.

  • The solubility can be estimated based on the measured concentration and the initial amount of compound added.[6]

Logical Workflow and Synthesis

The synthesis of benzofuranone derivatives often involves multi-step reactions. Understanding the typical synthetic workflow can provide insights into the solvents in which the target compound and its precursors are likely to be soluble. A general synthesis might involve the cyclization of a substituted phenol derivative.

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Esterification cluster_2 Reaction Step 2: Intramolecular Cyclization cluster_3 Workup and Purification cluster_4 Final Product start1 Substituted Phenol esterification Ester Formation (e.g., in DCM or Toluene) start1->esterification start2 Halogenated Acyl Halide start2->esterification cyclization Friedel-Crafts Acylation (e.g., with AlCl3 in CS2 or nitrobenzene) esterification->cyclization workup Aqueous Workup cyclization->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Column Chromatography (e.g., Silica gel, Hexane/Ethyl Acetate gradient) extraction->purification product This compound purification->product

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, halogenated benzofuranones, such as 7-Bromo-3-benzofuranone, serve as crucial intermediates and pharmacophores in the development of novel therapeutic agents. The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, influencing its potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the discovery and history of this compound, offering insights into its synthesis, properties, and evolving role in drug discovery.

While the seminal publication detailing the very first synthesis of this compound (CAS Number: 519018-52-1) is not readily apparent in a survey of contemporary scientific literature, its history is intrinsically linked to the broader exploration of benzofuranone chemistry. The development of synthetic routes to the benzofuranone skeleton has been a subject of chemical research for over a century, with early methods paving the way for the eventual synthesis of substituted derivatives like the 7-bromo analog.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
CAS Number 519018-52-1[1][2]
Molecular Formula C₈H₅BrO₂[1][2]
Molecular Weight 213.03 g/mol [2]
Purity Typically ≥97%[2]
MDL Number MFCD03160589[1][2]

Historical Context and the Evolution of Benzofuranone Synthesis

The synthesis of the parent benzofuran-3(2H)-one structure laid the groundwork for accessing its various derivatives. Early methods often involved multi-step sequences that were later refined for improved efficiency and substrate scope. The continual development of synthetic methodologies has been driven by the increasing demand for structurally diverse benzofuranones for screening in drug discovery programs.

A common and classical strategy for the synthesis of the benzofuranone core involves the intramolecular cyclization of an α-phenoxycarbonyl compound, such as a Friedel-Crafts-type condensation.[3] The regiochemical outcome of such cyclizations is a key consideration, often influenced by the substitution pattern of the aromatic ring.[3]

More contemporary approaches offer greater control and versatility. For instance, palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation has emerged as a powerful tool for constructing the benzofuranone scaffold.[4] Metal-free tandem reactions, such as Friedel-Crafts/lactonization catalyzed by strong acids, have also been developed to afford 3,3-disubstituted benzofuranones.[4]

The synthesis of halogenated benzofuranones, including this compound, likely evolved from these established methods, utilizing brominated phenols or other suitable precursors. The bromine atom not only serves as a handle for further chemical modifications via cross-coupling reactions but also plays a significant role in enhancing the biological activity of the parent molecule.[5]

Plausible Synthetic Pathways and Experimental Protocols

While the original experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be conceptualized based on established benzofuranone syntheses. A common precursor would be a suitably substituted brominated phenol.

Below is a generalized experimental protocol for a modern synthesis of a benzofuranone derivative, which could be adapted for the preparation of this compound. This protocol is based on the palladium-catalyzed intramolecular C-O bond formation.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Benzofuranone Derivative

Materials:

  • Substituted phenylacetic acid (e.g., a brominated analog)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Oxidant (e.g., benzoquinone)

  • Solvent (e.g., toluene or dioxane)

  • Base (e.g., potassium carbonate)

Procedure:

  • To an oven-dried reaction vessel, add the substituted phenylacetic acid, palladium(II) acetate, ligand, and base.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Add the solvent and the oxidant to the reaction mixture.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered to remove any insoluble material.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired benzofuranone derivative.

  • The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol represents a general workflow. The specific reagents, stoichiometry, and reaction conditions would need to be optimized for the synthesis of this compound.

The Role of this compound in Drug Discovery and Medicinal Chemistry

The significance of this compound in modern drug development lies in its utility as a versatile building block. The benzofuranone core itself is associated with a wide range of biological activities, and the presence of the bromine atom at the 7-position offers several advantages:

  • Site for Further Functionalization: The bromine atom can be readily transformed into other functional groups or used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of a diverse library of derivatives.[5]

  • Modulation of Pharmacological Properties: Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

  • Potential for Enhanced Biological Activity: Numerous studies have shown that brominated benzofuran derivatives exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.[7][8][9]

The logical workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.

DrugDiscoveryWorkflow A Synthesis of This compound B Chemical Modification (e.g., Cross-Coupling Reactions) A->B Versatile Intermediate C Library of Novel Benzofuranone Derivatives B->C Diversification D High-Throughput Screening (Biological Assays) C->D Screening E Hit Identification and Validation D->E Identification of Active Compounds F Lead Optimization (Structure-Activity Relationship Studies) E->F Optimization G Preclinical Development F->G Candidate Selection

References

Spectroscopic Analysis of 7-Bromo-3-benzofuranone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Bromo-3-benzofuranone (CAS 519018-52-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic characteristics based on fundamental principles and available data for the parent compound, 3-benzofuranone. General experimental protocols for obtaining such data are also included.

Chemical Structure and Properties

  • IUPAC Name: 7-Bromo-1-benzofuran-3(2H)-one

  • Molecular Formula: C₈H₅BrO₂

  • Molecular Weight: 213.03 g/mol

  • CAS Number: 519018-52-1

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the furanone ring. The aromatic region will display a complex splitting pattern due to the bromine substituent.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~ 4.6 - 4.8CH₂ (s, 2H)
~ 7.0 - 7.6Ar-H (m, 3H)
Chemical Shift (ppm) Assignment
~ 70 - 75CH₂
~ 110 - 160Ar-C & Ar-C-Br
~ 190 - 200C=O
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Predicted IR Data
Frequency (cm⁻¹) Functional Group
~ 1710 - 1730C=O (ketone) stretching
~ 1580 - 1600C=C (aromatic) stretching
~ 1200 - 1300C-O (ether) stretching
~ 600 - 800C-Br stretching
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Mass Spectrum of 3(2H)-Benzofuranone (Unsubstituted Analog)

As a reference, the mass spectrum of the parent compound, 3(2H)-benzofuranone (CAS 7169-34-8), is available from the NIST WebBook. The spectrum shows a molecular ion peak at m/z 134.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used with the solid sample directly.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution KBr_Pellet Prepare KBr Pellet / ATR Compound->KBr_Pellet MS_Spec Mass Spectrometer Compound->MS_Spec Direct Inlet/GC/LC NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer KBr_Pellet->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

7-Bromo-3-benzofuranone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Potential Applications of a Key Benzofuranone Intermediate

Introduction

7-Bromo-3-benzofuranone is a halogenated heterocyclic compound belonging to the benzofuranone class of molecules. The benzofuranone scaffold is a core structure in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. The presence of a bromine atom at the 7-position of the benzofuranone ring system can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block and intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, facilitating its use in research and development. The compound is typically offered in various purities and quantities to suit different laboratory and industrial needs.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteCAS NumberNotes
Parchem--INVALID-LINK--519018-52-1Specialty chemical supplier.[1]
ChemicalBook--INVALID-LINK--519018-52-1Provides chemical properties and supplier information.[2]
J&W Pharmlab--INVALID-LINK--519018-52-1Supplier of pharmaceutical building blocks.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 519018-52-1[2]
Molecular Formula C₈H₅BrO₂[2]
Molecular Weight 213.03 g/mol [2]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point Not explicitly available for this compound, but a related compound, 7-bromo-2-methyl-3-nitro-1-benzofuran, has a melting point of 152-153 °C.[4][4]
Boiling Point Not available[4]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge

Synthesis of this compound: An Experimental Protocol

Hypothetical Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product 2,3-Dibromophenol 2,3-Dibromophenol O-alkylation O-alkylation (Williamson Ether Synthesis) 2,3-Dibromophenol->O-alkylation Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->O-alkylation Intermediate_1 Ethyl 2-((2-bromo-6-bromophenyl)oxy)acetate O-alkylation->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., Acetone) Intramolecular\nFriedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation Intermediate_1->Intramolecular\nFriedel-Crafts Acylation Lewis Acid (e.g., AlCl3) or Strong Acid (e.g., PPA) This compound This compound Intramolecular\nFriedel-Crafts Acylation->this compound

Caption: Plausible synthetic route for this compound.

Detailed Methodology:

  • O-alkylation (Williamson Ether Synthesis): To a solution of 2,3-dibromophenol in a suitable solvent such as acetone or acetonitrile, an excess of a base like potassium carbonate is added. The mixture is stirred at room temperature, followed by the dropwise addition of ethyl bromoacetate. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 2-((2-bromo-6-bromophenyl)oxy)acetate, is purified by column chromatography.

  • Intramolecular Friedel-Crafts Acylation: The purified intermediate is treated with a strong Lewis acid, such as aluminum chloride, in an inert solvent like dichloromethane, or with a protic acid like polyphosphoric acid (PPA) at an elevated temperature. The reaction facilitates an intramolecular cyclization to form the furanone ring. The reaction is quenched by carefully adding ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield crude this compound, which can be further purified by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

Benzofuranone derivatives are recognized for their diverse biological activities, and the introduction of a bromine atom can enhance these properties. While specific studies on this compound are limited, the broader class of bromo-substituted benzofuranones has shown promise in several therapeutic areas.

  • Anticancer Activity: Halogenated benzofurans have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The bromine substituent can increase lipophilicity, potentially improving cell membrane permeability and interaction with biological targets. It is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel anticancer agents.[8]

  • Antifungal and Antimicrobial Agents: The benzofuranone core is present in some natural and synthetic antifungal compounds. Brominated derivatives of benzofurans have also demonstrated potent antimicrobial activity. Further investigation into the antimicrobial spectrum of this compound and its derivatives is warranted.

  • Intermediate in Organic Synthesis: Due to the presence of the reactive bromine atom and the ketone functional group, this compound is a versatile intermediate for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Drug Discovery and Development Workflow

The following diagram illustrates a potential workflow for the utilization of this compound in a drug discovery program.

G cluster_0 Compound Acquisition and Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Preclinical and Clinical Development Commercial_Suppliers Procurement from Commercial Suppliers This compound This compound Commercial_Suppliers->this compound In-house_Synthesis In-house Synthesis In-house_Synthesis->this compound Library_Synthesis Library Synthesis via Cross-Coupling Reactions This compound->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Compounds Hit_Compounds HTS->Hit_Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR_Studies Optimized_Leads Optimized_Leads SAR_Studies->Optimized_Leads ADMET_Profiling ADMET Profiling Preclinical_Studies In vivo Preclinical Studies ADMET_Profiling->Preclinical_Studies Optimized_Leads->ADMET_Profiling Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials New_Drug_Candidate New_Drug_Candidate Clinical_Trials->New_Drug_Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, the known activities of related bromo-substituted benzofuranones suggest its utility in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The presence of multiple reactive sites allows for extensive chemical derivatization, making it an attractive starting point for the generation of compound libraries for biological screening. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Reactivity and Stability of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3-benzofuranone is a halogenated heterocyclic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group, an α-methylene group, and a bromine-substituted aromatic ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of the known reactivity and stability of this compound, drawing upon available data for the parent compound and analogous substituted benzofuranones. The information presented herein is intended to support researchers in the effective utilization of this compound in synthetic chemistry and drug discovery programs.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of the parent compound, 3(2H)-benzofuranone, and related brominated isomers provide valuable insights.

PropertyValueRemarks
Molecular Formula C₈H₅BrO₂
Molecular Weight 213.03 g/mol
CAS Number 519018-52-1[1]
Appearance White solid (predicted)Based on 5-Bromo-benzofuran-3-one[2]
Melting Point 83-87 °C (for 5-Bromo-benzofuran-3-one)[2]
Solubility Soluble in organic solvents like ethanol and dichloromethane.Based on 5-Bromo-benzofuran-3-one[2]

Reactivity

The reactivity of this compound is governed by the interplay of its key functional groups: the ketone, the α-methylene protons, the aromatic bromine, and the benzofuran ring system itself. Its structure suggests a high degree of reactivity, making it a versatile synthetic intermediate.[2]

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic addition and condensation reactions.

  • Condensation with Aldehydes and Dicarbonyl Compounds: 3(2H)-Benzofuranone is known to undergo condensation reactions with aldehydes in the presence of a base like morpholine acetate to yield 2-arylidenebenzofuran-3(2H)-ones. Similar reactivity is expected for the 7-bromo derivative.

Reactions at the α-Methylene Position

The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

Reactions Involving the Bromine Atom
  • Palladium-Catalyzed Cross-Coupling Reactions: Bromoarenes are common substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 7-position.

Experimental Protocols (Exemplary)

While specific protocols for this compound are not published, the following represents a general procedure for a Suzuki-Miyaura coupling on a bromo-aromatic substrate, which can be adapted.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the bromo-aromatic compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Stability

The stability of this compound is an important consideration for its storage and handling, as well as for designing reaction conditions.

  • Thermal Stability: Brominated organic compounds can be susceptible to thermal degradation. Studies on brominated flame retardants indicate that thermal decomposition can occur at elevated temperatures, though kinetic models suggest that for some polymeric brominated compounds, significant degradation at ambient temperatures is very slow.[3][4]

  • Photochemical Stability: Aromatic bromine compounds can be sensitive to UV light, which can lead to homolytic cleavage of the C-Br bond and subsequent radical reactions. Photodegradation has been observed for brominated flame retardants upon UV exposure.[3][4]

  • pH Stability: The benzofuranone core can be sensitive to both acidic and basic conditions. Strong bases can promote enolization and potentially other side reactions. Strong acids could catalyze degradation or rearrangement. The stability of the related benzofuranone antioxidant, Irganox HP 136, has been studied, and its stabilizing effect is based on its ability to scavenge radicals.[5]

It is recommended to store this compound in a cool, dark place under an inert atmosphere to minimize degradation.

Visualizing Reaction Pathways

To illustrate the potential reactivity of this compound, the following diagrams, generated using the DOT language, depict key transformations.

general_reactivity cluster_carbonyl Carbonyl Reactivity cluster_alpha_methylene α-Methylene Reactivity cluster_bromine Bromine Reactivity This compound This compound Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Nu- Condensation Condensation This compound->Condensation RCHO, base Enolate Formation Enolate Formation This compound->Enolate Formation Base Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd catalyst, Nu Alkylation Alkylation Enolate Formation->Alkylation R-X

Caption: Key reactivity sites of this compound.

suzuki_coupling_workflow start Start reagents Combine: - this compound - Boronic Acid - Pd Catalyst - Base - Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Aryl-3-benzofuranone purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules. Its multiple reactive sites allow for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. While specific data on its reactivity and stability are still emerging, analogies to related compounds provide a solid foundation for its application in research and development. Further studies are warranted to fully elucidate its chemical properties and expand its synthetic utility.

References

The Potential Biological Activities of 7-Bromo-3-Benzofuranone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a bromine atom at the 7-position of the 3-benzofuranone ring system can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of 7-bromo-3-benzofuranone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of a suitably substituted α-phenoxycarbonyl compound. For instance, the reaction of a substituted phenol with an appropriate reagent can lead to the formation of the benzofuranone core, with subsequent bromination at the 7-position.[1]

A general synthetic approach may involve the reaction of a 2-halophenol with an active methylene compound, followed by an intramolecular cyclization. Bromination of the resulting benzofuranone can be carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS), to yield the desired this compound derivative. The specific reaction conditions, including solvents, temperature, and catalysts, can be optimized to maximize the yield and purity of the final product.[2]

Anticancer Activity

A growing body of evidence suggests that benzofuranone derivatives, including those with bromine substitutions, possess significant anticancer activity against a range of human cancer cell lines.[3][4] The proposed mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[5]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the available in vitro anticancer activity data for a selection of bromo-substituted benzofuran and benzofuranone derivatives. It is important to note that the data presented here may not be exclusively for this compound derivatives due to the limited availability of comprehensive studies on this specific subclass. The presented compounds are structurally related and provide valuable insights into the potential of this chemical scaffold.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran Derivative 1 K562 (Leukemia)5[6]
HL60 (Leukemia)0.1[6]
Benzofuran-pyrazole derivative 36 HCT-116 (Colon)- (72.14% inhibition at 10 µM)[7]
NCI-H460 (Non-small cell lung)- (80.92% inhibition at 10 µM)[7]
3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenone MCF-7 (Breast)Varies by derivative[7]
PC-3 (Prostate)Varies by derivative[7]
3-oxadiazolylbenzofuran derivative 14c (bromo derivative) HCT116 (Colon)3.27[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) A549 (Lung) & HepG2 (Liver)Significant activity[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways in Anticancer Activity

Benzofuran derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Some benzofuran derivatives have been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[9]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Apoptosis Apoptosis mTOR->Apoptosis This compound derivative This compound derivative This compound derivative->PI3K This compound derivative->Akt This compound derivative->mTOR

PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The presence and position of substituents on the benzofuran ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.[2][9]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some bromo-substituted benzofuran derivatives against selected microbial strains. As with the anticancer data, specific and comprehensive data for this compound derivatives are limited.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference
Benzofuran derivative 6b Bacillus subtilis6.25[10]
Staphylococcus aureus6.25[10]
Escherichia coli6.25[10]
Benzofuran derivative 17 Staphylococcus aureus8[5]
Bacillus cereus256[5]
Benzofuran derivative 15, 17, 18, 21 Gram-negative bacteria512[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate reader (optional)

  • Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Certain benzofuran derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).[11][12] The mechanism of action often involves the modulation of inflammatory signaling pathways like NF-κB and MAPK.[13][14]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by some benzofuran derivatives.

Compound ID/ReferenceAssayIC50 (µM)Reference
Benzofuran derivative 1 NO Inhibition (RAW 264.7)17.3[11]
Benzofuran derivative 4 NO Inhibition (RAW 264.7)16.5[11]
Fluorinated benzofuran derivatives NO Inhibition (RAW 264.7)2.4 - 5.2[12]
Piperazine/benzofuran hybrid 5d NO Inhibition (RAW 264.7)52.23[13]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a common method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS but no compound.

  • Griess Reaction: Collect the cell culture supernatant. In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Griess reagent Part B.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to interfere with key inflammatory signaling cascades.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Some benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[13]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound derivative This compound derivative This compound derivative->IKK

NF-κB signaling pathway inhibition.
  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Benzofuran derivatives can modulate this pathway by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.[13]

MAPK_Signaling_Pathway LPS LPS Upstream Kinases Upstream Kinases LPS->Upstream Kinases p38 p38 Upstream Kinases->p38 JNK JNK Upstream Kinases->JNK ERK ERK Upstream Kinases->ERK AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK->AP-1 Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression This compound derivative This compound derivative This compound derivative->p38 This compound derivative->JNK This compound derivative->ERK

MAPK signaling pathway inhibition.

Conclusion

This compound derivatives represent a promising class of compounds with diverse biological activities. The available data, primarily from studies on structurally related bromo-benzofuranones, indicate their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research is warranted to synthesize and screen a focused library of this compound derivatives to establish a clear structure-activity relationship and to fully elucidate their mechanisms of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of these compounds as novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 7-Bromo-3-benzofuranone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 7-Bromo-3-benzofuranone as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for the preparation of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The presence of a reactive ketone functionality, an aromatic bromine atom, and an active methylene group at the C2 position allows for a diverse range of chemical transformations. This document details its application in the Gewald reaction to form substituted aminobenzofurans, which can be further elaborated into more complex fused heterocyclic systems, and highlights the potential for palladium-catalyzed cross-coupling reactions.

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of a bromine atom on the benzofuran scaffold provides a convenient handle for late-stage functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs.[3]

Application 1: Synthesis of 2-Amino-7-bromobenzofuran-3-carbonitrile via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes and related 2-amino-furans. In this application, this compound serves as the ketone component, reacting with malononitrile and elemental sulfur in the presence of a base to yield the corresponding 2-aminobenzofuran derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 2-Amino-7-bromobenzofuran-3-carbonitrile r1->p1 + r2 Malononitrile r2->p1 + r3 Sulfur (S8) r3->p1 reagent Base (e.g., Morpholine) Solvent (e.g., Ethanol) reagent->p1

Caption: Gewald reaction workflow for the synthesis of 2-Amino-7-bromobenzofuran-3-carbonitrile.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, pour the reaction mixture into ice-water with vigorous stirring to induce precipitation.

  • Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-Amino-7-bromobenzofuran-3-carbonitrile.

Quantitative Data Summary
Reactant/ReagentMolar Equiv.
This compound1.0
Malononitrile1.0
Sulfur1.1
Morpholine2.0
Typical Yield 70-85%

Application 2: Synthesis of Fused Pyrano[2,3-b]quinoline Derivatives

The 2-amino-3-carbonitrile functionality of the product from Application 1 is a versatile precursor for the synthesis of various fused heterocyclic systems. One such application is the construction of pyrano[2,3-b]quinoline derivatives through condensation with appropriate diketones.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Amino-7-bromobenzofuran-3-carbonitrile p1 Substituted 8-Bromo-pyrano[3',2':5,6]benzo[b]furo[2,3-b]quinoline r1->p1 + r2 1,3-Diketone (e.g., Acetylacetone) r2->p1 reagent Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) reagent->p1

Caption: Synthesis of a fused quinoline system from the aminobenzofuran derivative.

Experimental Protocol

Materials:

  • 2-Amino-7-bromobenzofuran-3-carbonitrile (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-7-bromobenzofuran-3-carbonitrile (1.0 eq) in ethanol.

  • Add acetylacetone (1.2 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate).

Quantitative Data Summary
Reactant/ReagentMolar Equiv.
2-Amino-7-bromobenzofuran-3-carbonitrile1.0
Acetylacetone1.2
Piperidinecatalytic
Typical Yield 60-75%

Application 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position of the synthesized benzofuran derivatives serves as a versatile handle for C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl or heteroaryl substituents, significantly expanding the chemical diversity of the synthesized compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 7-Bromo-benzofuran Derivative p1 7-Aryl-benzofuran Derivative r1->p1 + r2 Arylboronic Acid r2->p1 reagent Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/H2O) reagent->p1

Caption: Suzuki-Miyaura cross-coupling for C-C bond formation.

Experimental Protocol

Materials:

  • 7-Bromo-benzofuran derivative (e.g., from Application 1 or 2) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (solvent mixture)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 7-Bromo-benzofuran derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 7-aryl-benzofuran derivative.

Quantitative Data Summary
Reactant/ReagentMolar Equiv.
7-Bromo-benzofuran Derivative1.0
Arylboronic acid1.2
Pd(PPh₃)₄0.03
K₂CO₃2.0
Typical Yield 75-90%

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. The protocols detailed in these application notes demonstrate its utility in constructing complex heterocyclic scaffolds through multicomponent reactions and its amenability to further functionalization via palladium-catalyzed cross-coupling reactions. These synthetic routes provide a robust platform for the generation of novel benzofuran derivatives for evaluation in drug discovery and materials science research.

References

Synthetic Routes to Functionalized 7-Bromo-3-Benzofuranone Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 7-Bromo-3-benzofuranone analogs. The benzofuranone core is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 7-position offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Introduction

Benzofuran-3(2H)-one, also known as coumaranone, and its derivatives are an important class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The functionalization of the benzofuranone core allows for the fine-tuning of these biological activities and the development of novel therapeutic agents. The presence of a bromine atom, particularly at the 7-position, provides a key site for cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the chemical space around the core structure.

This guide outlines a general synthetic strategy commencing with the preparation of the this compound core, followed by detailed protocols for its functionalization at the C2 and C7 positions.

General Synthetic Strategies

The overall strategy for accessing functionalized this compound analogs can be divided into two main stages:

  • Synthesis of the this compound Core: This involves the preparation of a suitable precursor, 7-bromobenzofuran, followed by its conversion to the desired 3-benzofuranone.

  • Functionalization of the this compound Scaffold: This stage focuses on introducing chemical diversity at various positions of the core structure, primarily at the C2 and C7 positions, through reactions such as alkylation, condensation, and cross-coupling.

Synthesis of the this compound Core

A common and effective route to the this compound core begins with the synthesis of 7-bromobenzofuran from commercially available o-bromophenol. This is followed by an oxidation step to yield the target 3-benzofuranone.

Diagram: Synthesis of this compound Core

G cluster_0 Step 1: Synthesis of 7-Bromobenzofuran cluster_1 Step 2: Oxidation to this compound A o-Bromophenol B 1-Bromo-2-(2,2-dimethoxyethoxy)benzene A->B Bromoacetaldehyde dimethyl acetal, K2CO3, DMF C 7-Bromobenzofuran B->C PPA or H3PO4, heat D 7-Bromobenzofuran E This compound D->E Oxidation (e.g., NBS, aq. DMSO)

Caption: Synthetic pathway to the this compound core.

Experimental Protocol: Synthesis of 7-Bromobenzofuran

This two-step procedure is adapted from a patented method and provides a reliable route to the key intermediate, 7-bromobenzofuran.

Step 1: Synthesis of 1-Bromo-2-(2,2-dimethoxyethoxy)benzene

  • To a solution of o-bromophenol (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • To this suspension, add bromoacetaldehyde dimethyl acetal (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Cyclization to 7-Bromobenzofuran

  • Add the crude 1-bromo-2-(2,2-dimethoxyethoxy)benzene from the previous step to polyphosphoric acid (PPA) or concentrated phosphoric acid.

  • Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the hot mixture onto crushed ice.

  • Extract the resulting suspension with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-bromobenzofuran.

Experimental Protocol: Oxidation to this compound

The conversion of benzofurans to 3-benzofuranones can be achieved through various oxidative methods. A common method involves bromination followed by hydrolysis.

  • Dissolve 7-bromobenzofuran (1 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess NBS.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.

Functionalization of the this compound Scaffold

The this compound core offers multiple sites for functionalization. The most common positions for introducing diversity are the C2 position (α to the carbonyl group) and the C7 position (via the bromo substituent).

Diagram: Functionalization of this compound

G cluster_0 C2-Functionalization cluster_1 C7-Functionalization A This compound B C2-Alkylated Analog A->B Alkyl halide, Base (e.g., K2CO3) C C2-Arylidene Analog A->C Aldehyde, Base (e.g., piperidine) D C7-Aryl/Heteroaryl Analog A->D Aryl/Heteroaryl boronic acid, Pd catalyst, Base

Caption: Key functionalization reactions of the this compound core.

C2-Functionalization

The methylene group at the C2 position is activated by the adjacent carbonyl group, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Experimental Protocol:

  • To a solution of this compound (1 eq.) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (2-3 eq.).

  • Add the desired alkyl halide (e.g., alkyl iodide or bromide) (1.1-1.5 eq.).

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the C2-alkylated analog.

The reaction with aldehydes or ketones under basic conditions leads to the formation of C2-ylidene derivatives, known as aurones if an aldehyde is used.

Experimental Protocol:

  • Dissolve this compound (1 eq.) and the desired aromatic aldehyde (1.1 eq.) in a suitable solvent like ethanol or acetic acid.

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine.

  • Heat the mixture to reflux for 2-8 hours. The formation of a precipitate often indicates product formation.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the C2-arylidene analog. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

C7-Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with a variety of aryl and heteroaryl partners.

Experimental Protocol:

  • In a Schlenk flask, combine this compound (or its C2-functionalized derivative) (1 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the C7-aryl/heteroaryl analog.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of the this compound core and its subsequent functionalization. Please note that yields are representative and can vary depending on the specific substrate and reaction scale.

Table 1: Synthesis of this compound Core
StepStarting MaterialReagents and ConditionsProductYield (%)
1o-BromophenolBromoacetaldehyde dimethyl acetal, K₂CO₃, DMF, 80-100 °C, 12-16 h1-Bromo-2-(2,2-dimethoxyethoxy)benzene85-95 (crude)
21-Bromo-2-(2,2-dimethoxyethoxy)benzenePPA, 120-140 °C, 2-4 h7-Bromobenzofuran60-75
37-BromobenzofuranNBS, DMSO/H₂O, rt, 4-6 hThis compound50-70
Table 2: Functionalization of this compound
Reaction TypeSubstrateReagents and ConditionsProduct TypeYield (%)
C2-AlkylationThis compoundAlkyl halide, K₂CO₃, Acetone, reflux, 6-24 hC2-Alkylated analog60-85
Knoevenagel CondensationThis compoundAromatic aldehyde, Piperidine, Ethanol, reflux, 2-8 hC2-Arylidene analog70-95
Suzuki-Miyaura CouplingThis compoundArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 8-24 hC7-Aryl analog50-80

Conclusion

The synthetic routes and protocols detailed in this document provide a robust framework for the preparation of a diverse library of functionalized this compound analogs. The strategic placement of the bromine atom at the 7-position allows for late-stage functionalization, making this a powerful approach for generating novel compounds for screening in drug discovery and development programs. The provided experimental details and representative data serve as a valuable resource for researchers in the field of medicinal chemistry.

The Versatility of 7-Bromo-3-benzofuranone: A Gateway to Novel Heterocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 7-Bromo-3-benzofuranone is emerging as a valuable and versatile building block in medicinal chemistry, providing a robust scaffold for the synthesis of a diverse array of novel heterocyclic compounds with significant therapeutic potential. Researchers and drug development professionals are increasingly utilizing this key intermediate to construct complex molecular architectures aimed at a range of biological targets, including those implicated in cancer and infectious diseases.

The inherent reactivity of the ketone and the strategic placement of the bromine atom on the benzofuran core make this compound an ideal starting material for a variety of chemical transformations. Its utility is particularly evident in the construction of fused heterocyclic systems, such as benzofuro[3,2-b]pyrazoles and benzofuro[3,2-d]pyrimidines, which are classes of compounds known for their diverse pharmacological activities.

Key Applications in Heterocyclic Synthesis

The application of this compound as a synthetic precursor is highlighted by its reactions with various nucleophilic reagents to form fused ring systems. These reactions open up avenues to novel chemical entities with potential for therapeutic applications.

1. Synthesis of Benzofuro[3,2-b]pyrazoles:

The reaction of this compound with hydrazine hydrate provides a straightforward method for the synthesis of 7-bromo-1,4-dihydrobenzofuro[3,2-b]pyrazoles. This reaction proceeds via a condensation-cyclization sequence, where the hydrazine initially reacts with the ketone to form a hydrazone, which then undergoes an intramolecular cyclization to yield the pyrazole ring. These compounds are of significant interest due to the established antimicrobial and anticancer activities of related benzofuran-pyrazole hybrids.[1][2][3][4]

2. Synthesis of Benzofuro[3,2-d]pyrimidines:

Furthermore, this compound can be employed in the synthesis of benzofuro[3,2-d]pyrimidine derivatives. Condensation with guanidine hydrochloride in the presence of a base leads to the formation of 7-bromo-2-aminobenzofuro[3,2-d]pyrimidines. Similarly, reaction with thiourea can yield the corresponding 2-mercaptobenzofuro[3,2-d]pyrimidine. These classes of compounds have shown promise as anticancer agents, with some derivatives exhibiting potent inhibitory activity against key cellular targets.[5][6][7][8]

Biological Significance of Derived Heterocycles

The heterocyclic compounds synthesized from this compound are endowed with a wide spectrum of biological activities, making them attractive candidates for further investigation in drug discovery programs.

  • Anticancer Activity: Benzofuro[3,2-d]pyrimidine derivatives have been reported to possess significant anticancer properties. For instance, certain derivatives have shown potent inhibitory effects on cancer cell lines, with IC50 values in the micromolar range.[6][8][9] The mechanism of action often involves the inhibition of critical enzymes or signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: Benzofuran-pyrazole hybrids are well-documented for their antimicrobial effects.[1][2][3][4] The fusion of the benzofuran and pyrazole rings can lead to compounds with broad-spectrum activity against various bacterial and fungal strains. Some of these compounds have been shown to target essential bacterial enzymes like DNA gyrase.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis of these key heterocyclic scaffolds from this compound are provided below.

Protocol 1: Synthesis of 7-Bromo-1,4-dihydrobenzofuro[3,2-b]pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • A solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.2 equivalents) is added to the solution, followed by a catalytic amount of glacial acetic acid.

  • The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield the desired 7-Bromo-1,4-dihydrobenzofuro[3,2-b]pyrazole.

ProductYield (%)
7-Bromo-1,4-dihydrobenzofuro[3,2-b]pyrazole85-95%
Protocol 2: Synthesis of 7-Bromo-2-aminobenzofuro[3,2-d]pyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • This compound (1 equivalent) and guanidine hydrochloride (1.5 equivalents) are added to the sodium ethoxide solution.

  • The mixture is heated at reflux for 8-10 hours, with TLC monitoring.

  • After cooling, the reaction mixture is poured into ice-water and neutralized with a suitable acid (e.g., acetic acid).

  • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure 7-Bromo-2-aminobenzofuro[3,2-d]pyrimidine.

ProductYield (%)
7-Bromo-2-aminobenzofuro[3,2-d]pyrimidine60-70%
Protocol 3: Synthesis of 7-Bromo-2-mercaptobenzofuro[3,2-d]pyrimidine

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • To this solution, this compound (1 equivalent) and thiourea (1.5 equivalents) are added.

  • The reaction mixture is refluxed for 10-12 hours, with progress monitored by TLC.

  • The mixture is then cooled, poured into ice-water, and acidified.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized to give 7-Bromo-2-mercaptobenzofuro[3,2-d]pyrimidine.

ProductYield (%)
7-Bromo-2-mercaptobenzofuro[3,2-d]pyrimidine55-65%

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthesis_Pathways cluster_pyrazole Benzofuro[3,2-b]pyrazole Synthesis cluster_pyrimidine Benzofuro[3,2-d]pyrimidine Synthesis start This compound reagent1 Hydrazine Hydrate start->reagent1 Condensation/ Cyclization reagent2 Guanidine HCl start->reagent2 Condensation/ Cyclization reagent3 Thiourea start->reagent3 Condensation/ Cyclization product1 7-Bromo-1,4-dihydro- benzofuro[3,2-b]pyrazole reagent1->product1 product2 7-Bromo-2-amino- benzofuro[3,2-d]pyrimidine reagent2->product2 product3 7-Bromo-2-mercapto- benzofuro[3,2-d]pyrimidine reagent3->product3

References

Applications of 7-Bromo-3-benzofuranone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3-benzofuranone is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its unique chemical structure, featuring a fused benzene and furanone ring with a bromine substituent at the 7-position, provides a scaffold for the synthesis of a diverse array of derivatives with significant pharmacological potential. The presence of the bromine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). Furthermore, the keto group at the 3-position allows for a range of chemical transformations, including the synthesis of amino and hydroxy derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its applications in anticancer and antimicrobial research.

Key Applications in Medicinal Chemistry

Derivatives of the benzofuranone scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The introduction of a bromine atom, as in this compound, can enhance the biological activity and selectivity of the resulting compounds, a phenomenon potentially related to the formation of halogen bonds with biological targets.[3][4]

Anticancer Applications

Benzofuran derivatives are a well-established class of compounds with potent anticancer activities.[5][6] Bromo-substituted benzofurans have shown selective toxicity towards various cancer cell lines.[3] For instance, certain bromo-benzofuran derivatives have exhibited significant cytotoxicity against leukemia cell lines (K562 and HL-60) with IC50 values in the low micromolar to nanomolar range.[3][6] The derivatization of the this compound core can lead to the development of novel kinase inhibitors and other targeted anticancer agents.

Antimicrobial Applications

The benzofuran scaffold is also a key component in many compounds with antimicrobial properties.[7] Halogenation of the benzofuran ring has been shown to modulate antimicrobial activity.[7] Derivatives of this compound can be synthesized and screened for their efficacy against a range of bacterial and fungal pathogens. For example, certain bromo-substituted benzofuran derivatives have shown activity against Gram-positive bacteria.[7]

Synthesis and Derivatization Protocols

Protocol 1: General Synthesis of this compound

Workflow for the Synthesis of Substituted Benzofuranones

Start Substituted Phenol Intermediate α-Phenoxycarbonyl Intermediate Start->Intermediate Reaction with α-halo ester/acid Product Substituted Benzofuranone Intermediate->Product Intramolecular Cyclization (e.g., Friedel-Crafts)

Caption: General workflow for the synthesis of substituted benzofuranones.

Protocol 2: Derivatization of this compound via Suzuki-Miyaura Coupling

The bromine atom at the 7-position of this compound is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling extensive SAR studies.[9][10][11]

Materials:

  • This compound

  • Arylboronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.02-0.10 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by flash column chromatography to obtain the desired 7-aryl-3-benzofuranone derivative.

Workflow for Suzuki-Miyaura Coupling

Reactants This compound + Arylboronic Acid Product 7-Aryl-3-benzofuranone Reactants->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst + Base Catalyst->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 3: Synthesis of 3-Amino-7-bromobenzofuran Derivatives

The ketone at the 3-position can be converted to an amine, a common functional group in many bioactive molecules. This can be achieved through reductive amination or other synthetic routes.[12]

Materials:

  • This compound

  • Amine source (e.g., ammonium acetate, primary amine)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve this compound and the amine source in the solvent.

  • Add the reducing agent portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography or crystallization.

Workflow for Reductive Amination

Start This compound Intermediate Imine/Enamine Intermediate Start->Intermediate Reaction with Amine Product 3-Amino-7-bromobenzofuran Derivative Intermediate->Product Reduction

Caption: General workflow for the synthesis of 3-amino-7-bromobenzofuran derivatives.

Biological Activity Screening Protocols

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used for screening potential anticancer compounds.[13]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 5: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][13]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Quantitative Data

The following tables provide a template for summarizing the biological activity data of newly synthesized derivatives of this compound.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)
7B3F-01 7-(p-methoxyphenyl)-3-benzofuranoneMCF-7 (Breast)Data
7B3F-02 3-amino-7-(pyridin-3-yl)-benzofuranHCT116 (Colon)Data
7B3F-03 ...A549 (Lung)Data
Doxorubicin (Reference)MCF-7 (Breast)Data

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDModificationBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
7B3F-11 7-(thiophen-2-yl)-3-benzofuranoneS. aureusDataC. albicansData
7B3F-12 3-hydroxy-7-bromobenzofuranE. coliDataA. nigerData
7B3F-13 ...P. aeruginosaData...Data
Ciprofloxacin (Reference)S. aureusDataFluconazole C. albicans

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for derivatives of this compound are yet to be fully elucidated, related benzofuran compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many heterocyclic compounds, including benzofurans, act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[14]

  • Induction of Apoptosis: Benzofuran derivatives can trigger programmed cell death in cancer cells.[5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell division.[4]

Diagram of a Generic Kinase Inhibition Pathway

cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase Phosphorylation TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activation Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Gene Expression Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its amenability to a variety of chemical modifications, coupled with the known biological activities of the benzofuran scaffold, makes it an attractive target for medicinal chemists. The protocols and application notes provided herein offer a framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this versatile heterocyclic core. Further research into the specific mechanisms of action and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

experimental protocol for the synthesis of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 7-Bromo-3-benzofuranone, a key intermediate in the development of novel pharmaceutical compounds. The described three-step synthesis begins with the ortho-formylation of 2-bromophenol to yield 3-bromo-2-hydroxybenzaldehyde. This intermediate subsequently undergoes a Williamson ether synthesis with ethyl chloroacetate to produce ethyl (3-bromo-2-formylphenoxy)acetate. The final step involves an intramolecular cyclization to afford the target compound, this compound. This protocol is intended for researchers and professionals in organic synthesis and drug development, offering a reproducible and scalable method for the preparation of this important building block.

Introduction

Benzofuranone scaffolds are prevalent in a variety of biologically active molecules and natural products. The specific functionalization of this core structure is crucial for modulating pharmacological activity. This compound serves as a versatile precursor, with the bromine atom providing a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. The presented protocol offers a clear and efficient pathway to this valuable intermediate.

Experimental Protocol

The synthesis of this compound is accomplished in three main stages, as depicted in the workflow diagram below.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-BromophenolReagentSigma-Aldrich
Hexamethylenetetramine99%Acros Organics
Trifluoroacetic acid99%Alfa Aesar
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid37%VWR Chemicals
Ethyl chloroacetate99%TCI Chemicals
Potassium carbonateAnhydrousJ.T. Baker
N,N-Dimethylformamide (DMF)AnhydrousEMD Millipore
Ethyl acetateHPLC GradeHoneywell
HexanesHPLC GradeHoneywell
Sodium hydroxide97%Macron Fine Chemicals
Ethanol200 ProofDecon Labs
Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

The initial step involves the ortho-formylation of 2-bromophenol using a modified Duff reaction.[1][2]

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromophenol (10.0 g, 57.8 mmol) and hexamethylenetetramine (16.2 g, 115.6 mmol).

  • Carefully add trifluoroacetic acid (100 mL) to the flask.

  • Heat the reaction mixture to reflux at 80°C and maintain for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of 2 M hydrochloric acid.

  • Stir the mixture for 1 hour to hydrolyze the intermediate imine.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to afford 3-bromo-2-hydroxybenzaldehyde as a pale yellow solid.

Expected Yield: 70-80%

Step 2: Synthesis of Ethyl (3-bromo-2-formylphenoxy)acetate

The second step is a Williamson ether synthesis to couple the phenolic hydroxyl group with an acetate moiety.[3][4]

Procedure:

  • To a solution of 3-bromo-2-hydroxybenzaldehyde (8.0 g, 39.8 mmol) in anhydrous N,N-dimethylformamide (80 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (11.0 g, 79.6 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (5.3 mL, 47.8 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl (3-bromo-2-formylphenoxy)acetate.

  • The crude product can be used in the next step without further purification.

Expected Yield: >90% (crude)

Step 3: Synthesis of this compound

The final step is an intramolecular cyclization to form the benzofuranone ring.

Procedure:

  • Dissolve the crude ethyl (3-bromo-2-formylphenoxy)acetate (approx. 39.8 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (80 mL, 160 mmol).

  • Heat the mixture to reflux at 80°C for 4 hours. This step facilitates both saponification of the ester and the intramolecular cyclization.

  • After cooling to room temperature, carefully acidify the reaction mixture to pH 2-3 with 6 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a mixture of ethanol and water to obtain a crystalline solid.

Expected Yield: 60-70% (from 3-bromo-2-hydroxybenzaldehyde)

Data Summary

StepProductStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)
13-Bromo-2-hydroxybenzaldehyde2-BromophenolHexamethylenetetramine, TFA6 h80°C70-80
2Ethyl (3-bromo-2-formylphenoxy)acetate3-Bromo-2-hydroxybenzaldehydeEthyl chloroacetate, K₂CO₃12 h60°C>90 (crude)
3This compoundEthyl (3-bromo-2-formylphenoxy)acetateNaOH, HCl4 h80°C60-70

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound Start 2-Bromophenol Intermediate1 3-Bromo-2-hydroxybenzaldehyde Start->Intermediate1 Duff Reaction (Hexamethylenetetramine, TFA) Intermediate2 Ethyl (3-bromo-2-formylphenoxy)acetate Intermediate1->Intermediate2 Williamson Ether Synthesis (Ethyl chloroacetate, K₂CO₃) FinalProduct This compound Intermediate2->FinalProduct Intramolecular Cyclization (NaOH, then HCl)

Caption: Synthetic pathway for this compound.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. The three-step process is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. The resulting product is of high purity and can be used as a key building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

References

The Strategic Use of 7-Bromo-3-benzofuranone in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Bromo-3-benzofuranone is a versatile heterocyclic ketone that serves as a valuable starting material in the synthesis of a variety of bioactive molecules. Its unique structural features, including the reactive ketone group and the presence of a bromine atom on the benzene ring, allow for diverse chemical modifications, leading to the generation of novel compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, primarily aurone derivatives, using this compound as a key building block.

Application Notes

The primary application of this compound in bioactive molecule synthesis is its use as a precursor for aurones. Aurones are a class of flavonoids known for their distinctive golden-yellow color and a wide range of biological activities. The synthesis is typically achieved through a Knoevenagel condensation reaction between this compound and various substituted benzaldehydes.

The bromine substituent at the 7-position of the benzofuranone core offers several advantages in drug design and development:

  • Modulation of Physicochemical Properties: The presence of the halogen can influence the lipophilicity and electronic properties of the final molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Biological Activity: In some cases, the bromo-substituent has been shown to enhance the biological activity of the resulting compounds.

  • Site for Further Functionalization: The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of analogues.

Bioactive molecules derived from this compound have demonstrated potential in several therapeutic areas, including:

  • Antimicrobial Agents: Aurone derivatives containing a 7-bromo substituent have shown promising activity against various bacterial strains, including resistant pathogens.[1][2]

  • Neuroprotective Agents: Certain aurones have been investigated for their potential in the treatment of neurodegenerative diseases, with activities attributed to their antioxidant and anti-inflammatory properties.[3][4]

Experimental Protocols

General Synthesis of 7-Bromo-Aurone Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 7-bromo-aurone derivatives from this compound and a substituted benzaldehyde.

Reaction Scheme:

General Knoevenagel Condensation Workflow

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Base catalyst (e.g., piperidine, sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, methanol, or solvent-free conditions)

  • Glacial acetic acid (for neutralization)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base (e.g., a few drops of piperidine or a small molar percentage of an inorganic base).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the solution under reduced pressure.

    • Neutralize the reaction mixture with a dilute solution of glacial acetic acid in water.

    • The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to afford the pure aurone derivative.

Data Presentation: Representative Synthesized 7-Bromo-Aurones and their Biological Activity

Compound IDAldehyde UsedYield (%)Biological ActivityIC50/MICReference
1 4-Hydroxybenzaldehyde75-85Anticancer-[5]
2 4-Dimethylaminobenzaldehyde80-90AntimicrobialMIC: 0.78 µM (S. aureus)[1]
3 4-Methoxybenzaldehyde70-80Neuroprotective (Anticholinesterase)IC50: 55 µg/ml (AChE)[3]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Mandatory Visualizations

Logical Workflow for Bioactive Molecule Synthesis

The following diagram illustrates the general workflow from the starting material, this compound, to the synthesis and biological evaluation of bioactive aurone derivatives.

workflow start Starting Material: This compound synthesis Synthesis: Knoevenagel Condensation with Substituted Aldehydes start->synthesis purification Purification: Recrystallization or Chromatography synthesis->purification characterization Characterization: NMR, Mass Spec, IR purification->characterization bio_screening Biological Screening: Antimicrobial, Anticancer, Neuroprotective Assays characterization->bio_screening sar_studies Structure-Activity Relationship (SAR) Studies bio_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Synthetic and evaluation workflow.

Signaling Pathway: Potential Neuroprotective Mechanism of Aurones

Aurones are thought to exert their neuroprotective effects through multiple mechanisms, primarily by combating oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases.[6][7][8] The diagram below illustrates a simplified potential signaling pathway.

signaling_pathway aurone 7-Bromo-Aurone Derivative ros Reactive Oxygen Species (ROS) aurone->ros Scavenges inflammation Pro-inflammatory Cytokines aurone->inflammation Inhibits production oxidative_stress Oxidative Stress ros->oxidative_stress neuroinflammation Neuroinflammation inflammation->neuroinflammation neuronal_damage Neuronal Damage & Cell Death oxidative_stress->neuronal_damage neuroinflammation->neuronal_damage

Potential neuroprotective pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-3-benzofuranone, a versatile building block in medicinal chemistry. The functionalization of the benzofuranone core at the 7-position is crucial for the development of novel therapeutic agents, as this modification can significantly impact biological activity. This document outlines procedures for Suzuki-Miyaura, Heck, Sonogashashira, and Buchwald-Hartwig amination reactions, offering a roadmap for the synthesis of diverse derivatives.

The benzofuranone moiety is a key structural feature in numerous biologically active natural products and synthetic compounds. The ability to introduce a variety of substituents at the 7-position through robust and versatile palladium-catalyzed cross-coupling reactions opens up a vast chemical space for structure-activity relationship (SAR) studies and the optimization of lead compounds.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst.[1]

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation/Insertion/Coordination Transmetalation/Insertion/Coordination Ar-Pd(II)-Br(L2)->Transmetalation/Insertion/Coordination Coupling Partner Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation/Insertion/Coordination->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental setup for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and other sensitive reagents.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Solids Add this compound, coupling partner, base, catalyst, and ligand to a dry Schlenk flask. Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add Solids->Inert Atmosphere Add Liquids Add anhydrous solvent and any liquid reagents via syringe. Inert Atmosphere->Add Liquids Heating Heat the reaction mixture to the specified temperature with stirring. Add Liquids->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction to room temperature. Monitoring->Cooling Reaction Complete Extraction Dilute with an organic solvent and wash with water and brine. Cooling->Extraction Drying Dry the organic layer over anhydrous sulfate and filter. Extraction->Drying Concentration Remove the solvent under reduced pressure. Drying->Concentration Purification Purify the crude product by column chromatography. Concentration->Purification

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-3-benzofuranones

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Representative Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (5:1)1102478
42-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O (4:1)851888

Experimental Protocol: Synthesis of 7-Phenyl-3-benzofuranone

  • Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos, potassium phosphate (K₃PO₄), toluene, and deionized water.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.[3]

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-phenyl-3-benzofuranone.

Heck Reaction: Synthesis of 7-Alkylenyl-3-benzofuranones

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[4] This reaction is a powerful tool for the introduction of vinyl groups, which can be further functionalized.

Representative Quantitative Data for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1202475
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile801882
34-VinylpyridinePd₂(dba)₃ (1.5)P(o-tol)₃ (6)NaOAcDMA1303668
4CyclohexenePd(OAc)₂ (5)Herrmann's catalyst (10)Ag₂CO₃Toluene1102455

Experimental Protocol: Synthesis of 7-(E)-Styryl-3-benzofuranone

  • Materials: this compound, styrene, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a dry Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[5]

    • Evacuate and backfill the tube with argon three times.

    • Add potassium carbonate (2.0 mmol), anhydrous DMF (5 mL), and styrene (1.5 mmol).

    • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

    • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography (eluent: hexanes/ethyl acetate gradient) to yield 7-(E)-styryl-3-benzofuranone.

Sonogashira Coupling: Synthesis of 7-Alkynyl-3-benzofuranones

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[6][7][8] The resulting alkynyl benzofuranones are valuable intermediates for the synthesis of more complex heterocyclic systems.

Representative Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60890
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF701285
3TrimethylsilylacetylenePdCl₂(dppf) (2.5)CuI (5)PiperidineToluene801095
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃Acetonitrile501678

Experimental Protocol: Synthesis of 7-(Phenylethynyl)-3-benzofuranone

  • Materials: this compound, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Evacuate and backfill the flask with argon.

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

    • Add phenylacetylene (1.2 mmol) dropwise via syringe.

    • Stir the reaction mixture at 60 °C for 8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with diethyl ether (20 mL), and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain 7-(phenylethynyl)-3-benzofuranone.

Buchwald-Hartwig Amination: Synthesis of 7-Amino-3-benzofuranones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines from aryl halides.[9][10]

Representative Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1001892
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102485
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (4)K₃PO₄THF802088
4tert-ButylaminePd(OAc)₂ (2)JohnPhos (4)LiHMDSToluene1001679

Experimental Protocol: Synthesis of 7-Morpholino-3-benzofuranone

  • Materials: this compound, morpholine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, sodium tert-butoxide (NaOtBu), and anhydrous toluene.

  • Procedure:

    • In a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.03 mmol) to an oven-dried Schlenk tube.

    • Remove the tube from the glovebox, and add anhydrous toluene (5 mL) and morpholine (1.2 mmol) under a stream of argon.

    • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 18 hours.[9]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and quench with water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to give 7-morpholino-3-benzofuranone.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse library of substituted benzofuranone derivatives. The protocols outlined in these application notes serve as a starting point for the development of novel compounds with potential applications in drug discovery and materials science. The resulting aryl, alkenyl, alkynyl, and amino-substituted benzofuranones can serve as key intermediates for the construction of more complex molecular architectures. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for Biological Screening of 7-Bromo-3-Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological screening of 7-Bromo-3-benzofuranone derivatives, a class of compounds with significant potential in drug discovery. The protocols and data presented herein are intended to serve as a foundational resource for investigating the anticancer, anti-inflammatory, and neuroprotective properties of these molecules.

Introduction

Benzofuranone derivatives are a well-established class of heterocyclic compounds that exhibit a wide spectrum of biological activities.[1][2][3] The introduction of a bromine atom at the 7-position of the benzofuranone core can significantly influence the molecule's physicochemical properties, potentially enhancing its potency and selectivity for various biological targets. This document outlines detailed protocols for key in vitro assays to assess the efficacy of this compound derivatives and provides a framework for data analysis and interpretation.

Data Presentation

The following tables summarize quantitative data for bromo-substituted benzofuranone and related benzofuran derivatives. It is important to note that data specifically for this compound derivatives is limited in publicly available literature. The presented data is from structurally related compounds and should be considered as a preliminary guide for screening efforts.

Table 1: Anticancer Activity of Bromo-Benzofuran Derivatives

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference(s)
Bromo-derivative of benzofuranK562 (Leukemia)MTT Assay5[4]
Bromo-derivative of benzofuranHL60 (Leukemia)MTT Assay0.1[4]
Bromo-derivative of benzofuran-oxadiazole conjugate (14c)HCT116 (Colon)Not Specified3.27[5]
Fluorinated and brominated dihydrobenzofuranHCT116 (Colon)Proliferation Assay~70% inhibition[6]

Table 2: Anti-Inflammatory Activity of Bromo-Benzofuran Derivatives

Compound/DerivativeTarget/AssayCell LineIC₅₀ (µM)Reference(s)
Fluorinated and brominated dihydrobenzofuranNitric Oxide (NO) ProductionMacrophages2.4 - 5.2[6]
Fluorinated and brominated dihydrobenzofuranProstaglandin E2 (PGE₂) ProductionMacrophages1.1 - 20.5[6]
Fluorinated and brominated dihydrobenzofuranInterleukin-6 (IL-6) SecretionMacrophages1.2 - 9.04[6]
Fluorinated and brominated dihydrobenzofuranChemokine (C-C) Ligand 2 (CCL2) SecretionMacrophages1.5 - 19.3[6]

Table 3: Neuroprotective and Other Activities of Bromo-Benzofuranone Derivatives

Compound/DerivativeBiological Target/ActivityAssayIC₅₀ (µM) or ActivityReference(s)
3-Arylbenzofuranone derivativesAcetylcholinesterase InhibitionIn vitro enzyme assay0.089 ± 0.01 (for Compound 20)[7][8]
3-Arylbenzofuranone derivativesAntioxidant ActivityDPPH AssayGood activity reported[7][8]

Signaling Pathways and Experimental Workflows

The biological effects of benzofuranone derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathways Target Pathways cluster_outcome Outcome start This compound Derivatives mtt MTT Assay (Cell Viability) start->mtt apoptosis Apoptosis Assay (Caspase-Glo 3/7) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle pathway Signaling Pathway Analysis (Western Blot) mtt->pathway pi3k PI3K/Akt Pathway pathway->pi3k mapk MAPK Pathway pathway->mapk nfkb NF-κB Pathway pathway->nfkb outcome Identification of Lead Compounds for Anticancer Drug Development pi3k->outcome mapk->outcome nfkb->outcome

Experimental workflow for anticancer screening.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_inhibition Inhibition cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines no Nitric Oxide (NO) mapk->no pge2 Prostaglandin E2 (PGE₂) mapk->pge2 inhibitor This compound Derivatives inhibitor->nfkb Inhibits inhibitor->mapk Inhibits

Anti-inflammatory signaling pathways.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, K562, HL60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • Human cancer cell lines

  • White-walled 96-well plates

  • This compound derivatives

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the compounds as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the cell number (if necessary) and express the results as fold change in caspase activity compared to the vehicle control.

Signaling Pathway Analysis (Western Blot)

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt, MAPK, and NF-κB.

Materials:

  • Human cancer or inflammatory cell lines (e.g., HCT116, RAW 264.7)

  • This compound derivatives

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

By following these protocols, researchers can effectively screen this compound derivatives for their biological activities and gain insights into their mechanisms of action, thereby accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-3-benzofuranone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a (2-bromo-6-carboxymethyl)phenol precursor. This two-step process typically involves the O-alkylation of 2-bromophenol with an appropriate reagent to introduce the acetic acid moiety, followed by a cyclization reaction, often promoted by a dehydrating agent or a Lewis acid, to form the furanone ring.

Q2: What are the critical parameters that influence the yield of the cyclization step?

The yield of the intramolecular Friedel-Crafts acylation is highly dependent on several factors:

  • Choice of Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or protic acids such as trifluoroacetic acid (TFA) are often employed to promote cyclization. The selection and stoichiometry of the acid are crucial.

  • Reaction Temperature: The temperature at which the cyclization is performed can significantly impact the reaction rate and the formation of side products. Optimization of the temperature is often necessary.

  • Solvent: The choice of solvent is important. It should be inert to the reaction conditions and capable of dissolving the starting material and intermediates.

  • Water Content: The presence of water can deactivate the Lewis acid catalyst and hinder the reaction. Therefore, anhydrous conditions are highly recommended.

Q3: What are the potential side products in this synthesis?

During the synthesis of this compound, several side products can form, leading to a reduction in the overall yield. These may include:

  • Polymeric materials: Under harsh acidic conditions, phenolic compounds can be prone to polymerization.

  • Intermolecular reaction products: If the reaction concentration is too high, intermolecular acylation can compete with the desired intramolecular cyclization.

  • Decarboxylation of the starting material: The carboxylic acid precursor may undergo decarboxylation, especially at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the consumption of the reactant and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for monitoring the reaction and identifying intermediates and side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst due to moisture. 2. Insufficient reaction temperature or time. 3. Incorrect stoichiometry of reagents.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. Carefully re-check the molar ratios of the starting material and catalyst.
Low Yield of Final Product 1. Formation of side products due to harsh reaction conditions. 2. Incomplete reaction. 3. Product loss during work-up and purification.1. Lower the reaction temperature or use a milder Lewis acid. 2. Extend the reaction time and monitor for the complete consumption of the starting material. 3. Optimize the extraction and chromatography procedures to minimize losses.
Formation of a Dark, Tarry Substance 1. Polymerization of the starting material or product. 2. Reaction temperature is too high.1. Use a lower reaction temperature. 2. Consider a more dilute reaction mixture to disfavor intermolecular reactions. 3. Add the catalyst portion-wise to control the reaction exotherm.
Difficulty in Purifying the Product 1. Presence of closely eluting impurities. 2. The product is unstable on the chromatography stationary phase.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider alternative purification methods such as recrystallization or preparative HPLC. 3. Neutralize any residual acid before chromatography.

Key Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Step 1: Synthesis of (2-Bromo-6-hydroxyphenyl)acetic acid

A detailed protocol for the synthesis of the precursor is beyond the scope of this guide. It is assumed that this starting material is available or has been synthesized separately.

Step 2: Intramolecular Cyclization to form this compound

Materials:

  • (2-Bromo-6-hydroxyphenyl)acetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Bromo-6-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride.

  • Friedel-Crafts Cyclization: Redissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. To this solution, add aluminum chloride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Stir vigorously until all the aluminum salts are dissolved. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Data Presentation

Parameter Condition A Condition B Condition C
Lewis Acid AlCl₃ (1.5 eq)FeCl₃ (1.5 eq)ZnCl₂ (1.5 eq)
Temperature 0 °C to rtrt40 °C
Reaction Time 6 hours8 hours12 hours
Yield (%) 75%62%45%

Note: The data presented in this table is illustrative and intended to show the relative impact of different Lewis acids and temperatures on the yield. Actual results may vary.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification 2_Bromophenol 2_Bromophenol O_Alkylation O_Alkylation 2_Bromophenol->O_Alkylation Reagents Precursor (2-Bromo-6-hydroxyphenyl) acetic acid O_Alkylation->Precursor Acid_Chloride_Formation Acid_Chloride_Formation Precursor->Acid_Chloride_Formation SOCl₂ Friedel_Crafts Intramolecular Friedel-Crafts Acylation Acid_Chloride_Formation->Friedel_Crafts AlCl₃ Product This compound Friedel_Crafts->Product Workup Workup Product->Workup Chromatography Chromatography Workup->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Temperature and Reaction Time Check_Reagents->Optimize_Conditions Optimize_Conditions->Impure_Product Improve_Purification Optimize Chromatography Solvent System Impure_Product->Improve_Purification Yes Successful_Synthesis Successful_Synthesis Impure_Product->Successful_Synthesis No Consider_Side_Reactions Investigate Potential Side Reactions Improve_Purification->Consider_Side_Reactions Consider_Side_Reactions->Successful_Synthesis

Caption: Troubleshooting decision tree for synthesis.

Technical Support Center: Purification of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 7-Bromo-3-benzofuranone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery After Column Chromatography

  • Question: I am losing a significant amount of my this compound product during column chromatography. What are the possible causes and solutions?

  • Answer: Low recovery from column chromatography can stem from several factors:

    • Improper Solvent System: The polarity of your mobile phase may be too high, causing your compound to elute too quickly with impurities, or too low, leading to strong adsorption on the silica gel.

      • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. A good solvent system should give your product an Rf value of approximately 0.3-0.4. For benzofuranones, a common mobile phase is a mixture of hexanes and ethyl acetate.[1][2]

    • Compound Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel.

      • Solution: Consider using deactivated silica gel (by adding a small percentage of triethylamine to your mobile phase) or an alternative stationary phase like alumina.

    • Improper Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and apparent loss of pure product.

      • Solution: Ensure your column is packed uniformly without any air bubbles or cracks.

Issue 2: Persistent Impurities After Purification

  • Question: Even after column chromatography or recrystallization, I still observe impurities in my NMR or LC-MS analysis of this compound. What could these impurities be and how can I remove them?

  • Answer: Persistent impurities are often structurally similar to the desired product.

    • Common Impurities: These could include unreacted starting materials, regioisomers formed during synthesis, or degradation products. For instance, in syntheses involving bromination, di-brominated species or isomers with bromine at a different position might be present.

    • Removal Strategies:

      • Orthogonal Purification: If one purification technique fails, try another based on a different principle. If you used column chromatography (based on polarity), try recrystallization (based on solubility).

      • Recrystallization Solvent Screening: The choice of solvent is crucial for successful recrystallization. You are looking for a solvent (or solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at room temperature, while the impurity remains soluble at all temperatures.

      • Preparative HPLC: For very persistent impurities, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution and separation efficiency.

Issue 3: Oiling Out During Recrystallization

  • Question: My this compound is forming an oil instead of crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid rather than a solid crystalline lattice.

    • Causes:

      • The solution is too supersaturated.

      • The cooling rate is too fast.

      • The presence of impurities that depress the melting point.

    • Solutions:

      • Slower Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath.

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

      • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

      • Change Solvent System: If the problem persists, you may need to try a different recrystallization solvent or a solvent/anti-solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited method for the purification of substituted benzofuranones is flash column chromatography (FCC) on silica gel.[1][2][3] A mobile phase consisting of a gradient of hexanes and ethyl acetate is typically effective.

Q2: What are some recommended solvent systems for column chromatography of this compound?

A2: While the optimal solvent system should be determined by TLC analysis, a good starting point for substituted benzofuranones is a mixture of hexanes and ethyl acetate.[1][2] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the mobile phase.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: The ideal recrystallization solvent will depend on the specific impurities present. However, for brominated aromatic compounds, common choices include:

  • Single Solvents: Ethanol, methanol, or toluene.

  • Solvent/Anti-Solvent Systems:

    • Dichloromethane/hexanes

    • Ethyl acetate/hexanes

    • Acetone/water

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from your column, and the purified product on a TLC plate, you can visualize the separation of your desired compound from impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase (e.g., a starting mixture of 98:2 hexanes:ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the compound dissolves. Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Purification MethodMobile Phase / SolventTypical PurityTypical RecoveryReference
Flash Column ChromatographyHexanes/Ethyl Acetate>95% (by NMR)60-85%[1][2]
RecrystallizationEthanol/Water>98% (by HPLC)50-75%General Knowledge

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Primary Purification Purity_Check_1 TLC/LC-MS Analysis Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Purity_Check_1->Recrystallization Impurities Present Purity_Check_1->Pure_Product >95% Pure

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impurities Persistent Impurities? Start->Impurities Oiling_Out Oiling Out? Start->Oiling_Out Check_Solvent Optimize Mobile Phase (TLC) Low_Yield->Check_Solvent Yes Check_Stationary_Phase Use Deactivated Silica/Alumina Low_Yield->Check_Stationary_Phase Yes Orthogonal_Purification Try Recrystallization Impurities->Orthogonal_Purification Yes Prep_HPLC Consider Preparative HPLC Impurities->Prep_HPLC Yes Slow_Cooling Cool Slowly & Scratch Oiling_Out->Slow_Cooling Yes Change_Solvent Change Recrystallization Solvent Oiling_Out->Change_Solvent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3-benzofuranone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the intramolecular Friedel-Crafts cyclization of a precursor like 2-bromo-6-hydroxyphenylacetic acid.

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Incomplete cyclization of the starting material.- Increase Reaction Temperature: Gradually increase the temperature to facilitate the ring-closing reaction. - Use a Stronger Lewis Acid: If using a Lewis acid catalyst (e.g., AlCl₃), consider a stronger one or increase the stoichiometric amount. - Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Decomposition of starting material or product.- Optimize Temperature: Avoid excessively high temperatures which can lead to degradation. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Multiple Products (Poor Selectivity) Isomeric byproduct formation due to competing reaction sites.- Choice of Catalyst: The regioselectivity of Friedel-Crafts reactions can be influenced by the Lewis acid used. Experiment with different catalysts (e.g., FeCl₃, SnCl₄). - Protecting Groups: If the starting material has other reactive sites, consider using protecting groups to ensure cyclization occurs at the desired position.
Polybromination of the aromatic ring.- Control Stoichiometry of Brominating Agent: If the synthesis involves a bromination step, carefully control the stoichiometry of the brominating agent to avoid over-bromination. - Reaction Temperature: Perform the bromination at a lower temperature to increase selectivity.
Presence of Dark, Tarry Byproducts Polymerization or decomposition under strong acidic conditions.- Milder Reaction Conditions: Explore the use of milder cyclization reagents, such as polyphosphoric acid (PPA) at a controlled temperature. - Slow Addition of Reagents: Add the catalyst or dehydrating agent slowly to control the reaction exotherm.
Difficult Purification Co-elution of the product with structurally similar impurities.- Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system. - Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A prevalent method for the synthesis of benzofuranones, including the 7-bromo derivative, is the intramolecular Friedel-Crafts type cyclization of a corresponding substituted phenoxyacetic acid or its acid chloride. For this compound, a plausible precursor would be 2-bromo-6-hydroxyphenylacetic acid. The cyclization is typically promoted by a strong acid or a Lewis acid.

Q2: What are the expected major side products in the synthesis of this compound?

A2: Based on the common synthetic routes, potential side products could include:

  • Isomeric Benzofuranones: If the starting phenol has other open ortho or para positions, regioisomers of the desired product might form.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting phenoxyacetic acid derivative.

  • Decarboxylated Byproduct: Under harsh acidic and high-temperature conditions, the starting phenoxyacetic acid could potentially undergo decarboxylation.

  • Polybrominated Species: If a bromination step is involved and not carefully controlled, products with additional bromine atoms on the aromatic ring may be formed.

  • Polymeric Material: Strong acids can sometimes lead to the formation of polymeric tars.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information to confirm the correct isomer has been synthesized.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretch of the furanone ring.

  • Melting Point: A sharp melting point close to the literature value can indicate high purity.

  • Chromatography (TLC, LC-MS, GC-MS): These techniques can be used to assess the purity and identify any impurities present.

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4:

  • Handling of Reagents: Many reagents used in this synthesis, such as strong acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., aluminum chloride), are corrosive and moisture-sensitive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Brominating Agents: If using elemental bromine or other brominating agents, be aware of their high toxicity and corrosivity. Work in a well-ventilated fume hood.

  • Inert Atmosphere: Some reactions may require an inert atmosphere to prevent side reactions or decomposition.

  • Quenching: Be cautious when quenching reactions, especially those involving strong acids or reactive reagents. Add quenching agents slowly and with cooling.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound via intramolecular cyclization.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Material (e.g., 2-bromo-6-hydroxyphenylacetic acid) reaction Intramolecular Cyclization (e.g., with PPA or Lewis Acid) start->reaction quench Reaction Quenching (e.g., with ice-water) reaction->quench extraction Extraction (e.g., with Ethyl Acetate) quench->extraction drying Drying Organic Layer (e.g., with Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography analysis Product Characterization (NMR, MS, etc.) chromatography->analysis product This compound analysis->product

Caption: General workflow for the synthesis and purification of this compound.

Technical Support Center: 7-Bromo-3-benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-Bromo-3-benzofuranone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is a two-step synthesis starting from 2-bromophenol. The first step involves the etherification of 2-bromophenol with an appropriate C2-synthon, such as chloroacetyl chloride or a halo-acetic acid ester, to form a phenoxyacetic acid intermediate. The second step is an intramolecular Friedel-Crafts acylation/cyclization of this intermediate, typically using a strong acid or Lewis acid catalyst, to yield this compound.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete etherification: The initial O-alkylation may not have gone to completion. Ensure anhydrous conditions and a sufficiently strong base to deprotonate the phenol.

  • Inefficient cyclization: The Friedel-Crafts acylation is sensitive to the choice and amount of catalyst, as well as reaction temperature and time. Optimization of these parameters is crucial.

  • Side reactions: Undesired side reactions, such as intermolecular condensation or decomposition of the starting material or product, can significantly reduce the yield.

  • Purification losses: The product may be lost during workup and purification steps.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

Common impurities may include:

  • Unreacted starting materials: Residual 2-bromophenol or the phenoxyacetic acid intermediate.

  • Regioisomers: Depending on the reaction conditions, small amounts of other brominated benzofuranone isomers might form.

  • Polymeric materials: Strong acid catalysts can sometimes promote the formation of polymeric byproducts.

  • Hydrolyzed intermediates: If water is present, the acyl chloride intermediate (if used) can hydrolyze back to the carboxylic acid.

Q4: How can I best purify the crude this compound?

Column chromatography is a highly effective method for purifying this compound. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is typically suitable. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of moisture deactivating the catalyst. 4. Poor quality starting materials.1. Use a fresh, anhydrous Lewis acid or a stronger protic acid. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Ensure all glassware is oven-dried and reagents are anhydrous. 4. Verify the purity of starting materials by NMR or other analytical techniques.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high. 2. Excessive amount of catalyst. 3. Prolonged reaction time.1. Lower the reaction temperature and consider adding the catalyst portion-wise. 2. Reduce the molar equivalents of the catalyst. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Incomplete Reaction (Starting Material Remains) 1. Insufficient catalyst. 2. Reaction time is too short. 3. Inadequate mixing.1. Increase the amount of catalyst in small increments. 2. Extend the reaction time, monitoring by TLC. 3. Ensure efficient stirring throughout the reaction.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous workup. 2. Product is highly soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent.

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-(2-Bromophenoxy)acetic acid

  • To a solution of 2-bromophenol (1 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

  • To this mixture, add ethyl bromoacetate (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide.

  • Acidify the reaction mixture with dilute HCl to precipitate the 2-(2-bromophenoxy)acetic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • To a solution of 2-(2-bromophenoxy)acetic acid (1 eq.) in an anhydrous, inert solvent like dichloromethane, add a Lewis acid such as aluminum chloride (2-3 eq.) portion-wise at 0 °C.

  • Alternatively, a strong protic acid like polyphosphoric acid (PPA) can be used as both the catalyst and solvent.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Expected Yields and Purity for the Synthesis of this compound (Estimated)

StepProductCatalystSolventTemperature (°C)Time (h)Estimated Yield (%)Estimated Purity (%)
12-(2-Bromophenoxy)acetic acidK₂CO₃/NaOHAcetone/WaterReflux4-685-95>95
2This compoundAlCl₃Dichloromethane0 - RT2-460-75>90 (crude)
2This compoundPPANeat80-1001-265-80>90 (crude)

Note: These are estimated values based on analogous reactions. Actual results may vary depending on specific experimental conditions.

Visualizations

reaction_pathway start 2-Bromophenol intermediate 2-(2-Bromophenoxy)acetic acid Intermediate start->intermediate 1. K2CO3, Ethyl Bromoacetate 2. NaOH, H3O+ product This compound intermediate->product AlCl3 or PPA (Intramolecular Friedel-Crafts Acylation)

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Purity and Anhydrous Nature of Reagents and Solvents start->check_reagents check_catalyst Verify Catalyst Activity (Use Fresh Catalyst) check_reagents->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_workup Review Workup and Purification Procedure for Product Loss optimize_time->check_workup success Improved Yield check_workup->success

Caption: Troubleshooting workflow for low reaction yield.

logical_relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes catalyst Catalyst Choice (Lewis vs. Protic Acid) yield Product Yield catalyst->yield influences side_reactions Side Reactions catalyst->side_reactions affects temperature Reaction Temperature temperature->yield impacts temperature->side_reactions affects time Reaction Time time->yield determines purity Product Purity time->purity can affect

Caption: Key parameter relationships in the cyclization step.

Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-3-benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7-Bromo-3-benzofuranone. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important benzofuranone derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy for the synthesis of this compound involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 2-bromophenol with an α-haloacetic acid (e.g., chloroacetic acid) in the presence of a base to form the intermediate (2-bromophenoxy)acetic acid.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The subsequent cyclization of the (2-bromophenoxy)acetic acid intermediate using a strong acid catalyst to yield the desired this compound.

Q2: Which cyclization agent is most effective for the intramolecular Friedel-Crafts acylation step?

Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are both highly effective reagents for promoting the intramolecular cyclization of aryloxyacetic acids to form benzofuranones.[1][2][3] Eaton's reagent is often preferred due to its lower viscosity, which allows for easier stirring and handling compared to the highly viscous PPA.[1][4]

Q3: My cyclization reaction is resulting in a low yield. What are the potential causes?

Low yields in the intramolecular Friedel-Crafts acylation of (2-bromophenoxy)acetic acid can stem from several factors:

  • Insufficiently Anhydrous Conditions: The Lewis acid catalysts used in this reaction are highly sensitive to moisture. Any water present in the glassware, solvent, or starting materials will deactivate the catalyst.[5]

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions require heating to overcome the activation energy, excessively high temperatures can lead to side reactions and decomposition of the product.[5]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Poor Quality of Starting Material: Impurities in the (2-bromophenoxy)acetic acid can interfere with the cyclization reaction.

Q4: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

Tar formation is a common issue in Friedel-Crafts reactions, often caused by:

  • Excessively High Reaction Temperatures: Overheating the reaction mixture can lead to polymerization and decomposition of the starting material and product.

  • High Concentration of Catalyst: Using an excessive amount of the acid catalyst can promote unwanted side reactions.

  • Presence of Reactive Impurities: Impurities in the starting materials can act as initiators for polymerization.

To prevent tar formation, it is important to maintain careful control over the reaction temperature, use the optimal amount of catalyst, and ensure the purity of the starting materials.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in Williamson Ether Synthesis of (2-bromophenoxy)acetic acid
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Phenol - Ensure a stoichiometric amount or slight excess of a strong enough base (e.g., NaOH, K₂CO₃) is used. - The choice of solvent can influence the base's effectiveness. A polar aprotic solvent like DMF or acetonitrile is often suitable.
Low Reactivity of Alkylating Agent - While chloroacetic acid is commonly used, bromoacetic acid is more reactive and can be a suitable alternative. - Ensure the α-haloacetic acid is of high purity.
Side Reactions - Maintain a moderate reaction temperature (e.g., 60-80 °C) to avoid potential side reactions. - Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to byproduct formation.
Difficult Product Isolation - Acidify the reaction mixture carefully after the reaction is complete to precipitate the carboxylic acid product. - Wash the crude product with cold water to remove any remaining inorganic salts.
Issue 2: Low Yield or No Product in Intramolecular Friedel-Crafts Cyclization
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use freshly opened or prepared PPA or Eaton's reagent. These reagents are hygroscopic and lose activity upon exposure to moisture.[1][3] - Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents if the reaction is performed in a solvent.
Sub-optimal Reaction Temperature - The optimal temperature can vary. Start with a moderate temperature (e.g., 60-80 °C) and gradually increase if no reaction is observed. - Monitor for any signs of decomposition (darkening of the reaction mixture).
Insufficient Reaction Time - Monitor the reaction progress closely using TLC. The reaction time can range from a few hours to overnight.
Deactivated Aromatic Ring - While the bromo substituent is deactivating, the oxygen atom is activating, which should allow for cyclization. However, if other strongly deactivating groups are present, the reaction may be hindered.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is based on established methods for Williamson ether synthesis and intramolecular Friedel-Crafts acylation of similar substrates.

Step 1: Synthesis of (2-bromophenoxy)acetic acid

G cluster_0 Williamson Ether Synthesis 2-Bromophenol 2-Bromophenol Reaction Mixture Reaction Mixture 2-Bromophenol->Reaction Mixture Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Mixture Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Mixture Water Water Water->Reaction Mixture Heating (80°C) Heating (80°C) Reaction Mixture->Heating (80°C) Acidification (HCl) Acidification (HCl) Heating (80°C)->Acidification (HCl) Crude Product Crude Product Acidification (HCl)->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization (2-bromophenoxy)acetic acid (2-bromophenoxy)acetic acid Recrystallization->(2-bromophenoxy)acetic acid

Caption: Workflow for the synthesis of (2-bromophenoxy)acetic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromophenol173.0117.3 g0.1
Chloroacetic acid94.5010.4 g0.11
Sodium hydroxide40.008.8 g0.22
Water18.02100 mL-
Concentrated HCl-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.8 g, 0.22 mol) in water (100 mL).

  • To this solution, add 2-bromophenol (17.3 g, 0.1 mol) and chloroacetic acid (10.4 g, 0.11 mol).

  • Heat the reaction mixture to 80 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • A white precipitate of (2-bromophenoxy)acetic acid will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure (2-bromophenoxy)acetic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

G cluster_1 Intramolecular Friedel-Crafts Acylation (2-bromophenoxy)acetic acid (2-bromophenoxy)acetic acid Reaction Mixture Reaction Mixture (2-bromophenoxy)acetic acid->Reaction Mixture Eaton's Reagent Eaton's Reagent Eaton's Reagent->Reaction Mixture Heating (70°C) Heating (70°C) Reaction Mixture->Heating (70°C) Quenching (Ice-water) Quenching (Ice-water) Heating (70°C)->Quenching (Ice-water) Crude Product Crude Product Quenching (Ice-water)->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the cyclization to this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(2-bromophenoxy)acetic acid231.0423.1 g0.1
Eaton's Reagent (7.5% P₂O₅ in MeSO₃H)-100 mL-
Ice-water-As needed-
Dichloromethane-As needed-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add (2-bromophenoxy)acetic acid (23.1 g, 0.1 mol) to Eaton's reagent (100 mL).

  • Heat the reaction mixture to 70 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • A precipitate will form. Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions
EntryCyclizing AgentTemperature (°C)Time (h)Yield (%)
1PPA60465
2PPA80275
3PPA100270 (with some decomposition)
4Eaton's Reagent60478
5Eaton's Reagent70285
6Eaton's Reagent80282

Note: The data in this table is illustrative and represents typical trends observed in such optimization studies. Actual results may vary.

Logical Relationship Diagram for Troubleshooting

G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Verify Anhydrous Conditions Verify Anhydrous Conditions Low Yield->Verify Anhydrous Conditions Optimize Reaction Temperature Optimize Reaction Temperature Low Yield->Optimize Reaction Temperature Adjust Reaction Time Adjust Reaction Time Low Yield->Adjust Reaction Time Impure SM Impure SM Check Starting Material Purity->Impure SM Moisture Present Moisture Present Verify Anhydrous Conditions->Moisture Present Sub-optimal Temp Sub-optimal Temp Optimize Reaction Temperature->Sub-optimal Temp Incomplete Reaction Incomplete Reaction Adjust Reaction Time->Incomplete Reaction Purify Starting Material Purify Starting Material Impure SM->Purify Starting Material Dry Glassware & Reagents Dry Glassware & Reagents Moisture Present->Dry Glassware & Reagents Screen Temperature Range Screen Temperature Range Sub-optimal Temp->Screen Temperature Range Monitor by TLC Monitor by TLC Incomplete Reaction->Monitor by TLC

References

Technical Support Center: Preventing Decomposition of 7-Bromo-3-benzofuranone During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 7-Bromo-3-benzofuranone during storage. Below, you will find troubleshooting guides for common issues, frequently asked questions regarding stability, detailed experimental protocols for stability assessment, and visualizations of key processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, presented in a question-and-answer format.

Issue Potential Cause(s) Recommended Actions & Solutions
1. Visible changes in the compound (e.g., color change from white/off-white to yellow/brown, clumping, or melting at room temperature). Photodegradation: Exposure to UV or ambient light can cause decomposition, often leading to discoloration. The carbon-bromine bond is particularly susceptible to photolytic cleavage. Hydrolysis: The lactone (cyclic ester) functional group is prone to hydrolysis upon exposure to moisture, which can alter the physical state of the compound. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to colored byproducts. Thermal Stress: Elevated temperatures can accelerate all degradation pathways.Immediate Actions: 1. Immediately protect the compound from light by transferring it to an amber or opaque vial. 2. Store the vial in a dark, temperature-controlled environment, such as a freezer. Preventative Measures:Light Protection: Always store the compound in amber glass vials and in a dark location (e.g., a freezer or a light-proof cabinet). • Moisture Control: Store in a desiccator over a suitable drying agent. Ensure the container is sealed tightly, potentially with parafilm, to prevent moisture ingress. • Inert Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen. • Temperature Control: Adhere to the recommended storage temperatures to minimize thermal decomposition.
2. Inconsistent or unexpected analytical results (e.g., appearance of new peaks in HPLC, changes in NMR spectra, or a decrease in purity). Chemical Degradation: The compound is actively degrading, leading to the formation of impurities. Contamination: Introduction of foreign substances during handling.Troubleshooting Steps: 1. Re-analyze the sample using a validated analytical method (see Experimental Protocols) to confirm the presence of degradation products. 2. If degradation is confirmed, perform a forced degradation study to identify potential degradation products and understand the compound's stability profile. 3. Review all handling and storage procedures to identify and eliminate potential sources of light, moisture, oxygen, or heat exposure. 4. If contamination is suspected, review solvent purity and handling techniques.
3. Decreased solubility in standard solvents compared to a fresh batch. Formation of Insoluble Degradants or Polymers: Some degradation pathways can lead to the formation of less soluble byproducts or polymers.Corrective Actions: 1. Attempt to dissolve a small amount of the compound in a range of solvents to assess its current solubility profile. 2. Analyze the insoluble material, if possible, to identify its nature. 3. If the compound no longer meets the solubility requirements for your experiments, it is likely significantly degraded and should be discarded.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways through which this compound can decompose?

A1: The primary degradation pathways for this compound are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The lactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the opening of the furanone ring to form 2-hydroxy-bromophenylacetic acid derivatives.

  • Photodegradation: Aromatic brominated compounds are known to be sensitive to light. Exposure to UV radiation can lead to the cleavage of the carbon-bromine bond, resulting in debrominated impurities.

  • Oxidation: The benzofuranone core can be susceptible to oxidation, especially at the benzylic position, potentially leading to the formation of various oxygenated derivatives.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under controlled conditions that minimize exposure to environmental factors that promote degradation.

Parameter Recommended Condition Rationale
Temperature -20°C or belowSlows down the rate of all chemical degradation pathways.
Light In the dark (amber vial)Prevents photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation.
Moisture Dry/Anhydrous (in a desiccator)Prevents hydrolysis of the lactone ring.

Q3: How can I proactively monitor the stability of my this compound sample?

A3: Implement a stability testing program. On a set schedule (e.g., every 6 months for long-term storage), analyze a small aliquot of the compound using a stability-indicating method, such as the HPLC-UV/MS protocol provided below. Look for any decrease in the main peak area (potency) and the emergence of new peaks, which would indicate degradation.

Q4: Are there any materials or substances that are incompatible with this compound?

A4: Avoid contact with strong acids, strong bases, and potent oxidizing agents, as these can catalyze decomposition. Additionally, be cautious of trace metals, which can sometimes promote oxidative degradation. Use high-purity solvents and store in chemically inert containers, such as borosilicate glass vials with PTFE-lined caps.

Experimental Protocols

Stability-Indicating HPLC-UV/MS Method

This protocol describes a general method for the analysis of this compound and the detection of potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector and coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
UV Detection 254 nm and 280 nm

| MS Detection (ESI) | Positive and negative ion modes; Scan range: m/z 100-500 |

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (initial conditions) to a working concentration of approximately 50 µg/mL.

Forced Degradation Study Protocol

To understand the stability of this compound, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active substance.

Stress Condition Procedure
Acid Hydrolysis 1. To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis 1. To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at room temperature for 4 hours. 3. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
Oxidation 1. To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂. 2. Store in the dark at room temperature for 24 hours. 3. Dilute with mobile phase for HPLC analysis.
Thermal Degradation 1. Store the solid compound in a vial at 60°C for 7 days. 2. Prepare a solution from the stressed solid for HPLC analysis.
Photodegradation 1. Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) to a light source providing UV and visible light (e.g., Xenon lamp) for a defined period. 2. Analyze the solution by HPLC. A control sample should be kept in the dark.

Visualizations

DecompositionPathways cluster_main This compound cluster_products Potential Degradation Products main This compound hydrolysis_prod Ring-Opened Products (e.g., 2-hydroxy-bromophenylacetic acid) main->hydrolysis_prod Hydrolysis (Moisture, pH) photo_prod Debrominated Products (e.g., 3-Benzofuranone) main->photo_prod Photodegradation (UV/Visible Light) oxidation_prod Oxidized Products (e.g., Hydroxylated derivatives) main->oxidation_prod Oxidation (Oxygen)

Caption: Potential decomposition pathways for this compound.

StabilityWorkflow start Receive Compound store Store under Optimal Conditions (-20°C, Dark, Inert, Dry) start->store sample Aliquot Sample for Testing store->sample analyze Analyze via Stability-Indicating HPLC-UV/MS Method sample->analyze evaluate Evaluate Data (Purity, Impurity Profile) analyze->evaluate stable Compound is Stable Continue Storage evaluate->stable No Change unstable Degradation Detected Initiate Troubleshooting evaluate->unstable Change Detected TroubleshootingLogic start Issue Detected (e.g., Color Change, New HPLC Peak) check_light Exposed to Light? start->check_light check_moisture Exposed to Moisture? check_light->check_moisture No sol_light Action: Store in Amber Vial, in the Dark check_light->sol_light Yes check_air Exposed to Air? check_moisture->check_air No sol_moisture Action: Store in Desiccator, Tightly Seal check_moisture->sol_moisture Yes check_temp Improper Temperature? check_air->check_temp No sol_air Action: Store under Inert Gas (Ar/N2) check_air->sol_air Yes sol_temp Action: Store at ≤ -20°C check_temp->sol_temp Yes end Review Handling Procedures check_temp->end No / All Checked sol_light->check_moisture sol_moisture->check_air sol_air->check_temp sol_temp->end

Technical Support Center: Scale-Up Synthesis of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scale-up synthesis of 7-Bromo-3-benzofuranone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in overcoming common challenges encountered during large-scale production.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low or inconsistent yields are a primary concern during the scale-up of the intramolecular Friedel-Crafts cyclization of precursors like (2-bromo-6-methoxyphenoxy)acetic acid.

Possible CauseTroubleshooting Steps & Recommended Actions
Incomplete Cyclization Analysis: Monitor the reaction progress using HPLC or TLC. The presence of a significant amount of starting material indicates incomplete conversion.Action: 1. Increase Reaction Time: Extend the reaction time in increments of 1-2 hours and monitor the consumption of the starting material.2. Elevate Temperature: Gradually increase the reaction temperature by 5-10 °C. Exercise caution to avoid charring and decomposition, especially with strong acids like PPA.3. Increase Catalyst Loading: If using a catalyst like PPA, ensure a sufficient excess is used to drive the reaction to completion. The viscosity of PPA can be an issue at scale, so ensure adequate mixing.
Side Reactions/Byproduct Formation Analysis: Analyze the crude product by LC-MS or GC-MS to identify major byproducts. Common byproducts include the undesired 5-bromo isomer.Action: 1. Optimize Temperature: Lowering the reaction temperature may improve regioselectivity and reduce the formation of undesired isomers and other byproducts.2. Alternative Catalysts: Investigate alternative Lewis or Brønsted acids that may offer better selectivity at a lower temperature.
Degradation of Product Analysis: The appearance of dark, tarry substances in the reaction mixture suggests product degradation.Action: 1. Control Temperature: Implement precise temperature control to avoid overheating.2. Reduce Reaction Time: Once the optimal reaction time for maximum conversion is determined, avoid prolonged heating.
Issue 2: Formation of Regioisomeric Impurities

The formation of the 5-Bromo-3-benzofuranone isomer is a common challenge due to competing electrophilic attack at the two possible ortho positions on the benzene ring.

Possible CauseTroubleshooting Steps & Recommended Actions
Lack of Regioselectivity in Friedel-Crafts Cyclization Analysis: Use ¹H NMR or HPLC with a reference standard to quantify the ratio of the 7-bromo to the 5-bromo isomer.Action: 1. Steric Hindrance: The starting material design is crucial. A bulkier substituent ortho to the desired cyclization position can favor the formation of the 7-bromo isomer.2. Reaction Temperature: Lowering the temperature of the cyclization reaction can sometimes enhance the kinetic product (often the less sterically hindered isomer) over the thermodynamic product.3. Choice of Acid Catalyst: Different Lewis or Brønsted acids can influence the regioselectivity. Experiment with milder acids if PPA is leading to significant isomer formation.
Co-precipitation during Work-up Analysis: If the isomers have similar solubility profiles, they may co-precipitate during the quenching and isolation steps.Action: 1. Controlled Quenching: Add the reaction mixture to ice/water slowly and with vigorous stirring to ensure rapid and uniform precipitation, which can sometimes help in fractional crystallization.2. Solvent Selection for Extraction/Crystallization: Screen different solvent systems for extraction and recrystallization to find one that selectively dissolves one isomer over the other.
Issue 3: Difficulties in Purification

At a larger scale, the purification of this compound can be challenging, especially when dealing with viscous reaction mixtures from PPA and isomeric impurities.

Possible CauseTroubleshooting Steps & Recommended Actions
Residual PPA in Crude Product Analysis: The crude product may be a viscous, sticky solid that is difficult to handle.Action: 1. Thorough Quenching and Extraction: Quench the reaction mixture in a large volume of ice water with vigorous stirring to break down the PPA. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.2. Base Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help to neutralize and remove residual acidic catalyst.
Similar Polarity of Isomers Analysis: Isomers are often difficult to separate by standard column chromatography.Action: 1. Optimized Chromatography: Develop a high-resolution flash chromatography method. Experiment with different solvent systems and silica gel grades.2. Recrystallization: This is often the most effective method for large-scale purification. Screen various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures) to find conditions where the desired 7-bromo isomer crystallizes out, leaving the 5-bromo isomer in the mother liquor. Seeding with pure crystals of the 7-bromo isomer can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A prevalent industrial approach is the intramolecular Friedel-Crafts cyclization of a (2-bromo-substituted phenoxy)acetic acid derivative. For instance, the cyclization of (2-bromo-6-methoxyphenoxy)acetic acid using a strong acid catalyst like polyphosphoric acid (PPA) is a common strategy.

Q2: What are the main safety concerns when scaling up this synthesis?

A2: The primary safety concerns include:

  • Handling of Corrosive Acids: Strong acids like PPA are corrosive and require appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and eye protection.

  • Exothermic Reactions: The cyclization reaction can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring systems to prevent thermal runaways.

  • Solvent Handling: The use of flammable organic solvents for extraction and purification requires a well-ventilated area and adherence to all safety protocols for handling flammable liquids.

Q3: How can I minimize the formation of the 5-bromo isomer?

A3: Minimizing the 5-bromo isomer is a key challenge. Strategies include:

  • Starting Material Design: If possible, start with a precursor that has a directing group to favor cyclization at the desired position.

  • Reaction Conditions: Lowering the reaction temperature can improve selectivity.

  • Catalyst Choice: While PPA is common, exploring other catalysts might provide better regioselectivity.

Q4: What is the most effective method for purifying this compound at scale?

A4: Recrystallization is generally the most practical and cost-effective method for large-scale purification. It is crucial to perform a thorough screening of solvents to identify a system that provides good recovery of the desired isomer with high purity. Column chromatography can be used but is often less economical for very large quantities.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound via PPA-mediated Cyclization

This protocol describes a general procedure for the cyclization of (2-bromo-6-methoxyphenoxy)acetic acid. Note: This is a representative protocol and may require optimization.

Materials and Equipment:

  • (2-bromo-6-methoxyphenoxy)acetic acid

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Glass-lined reactor with overhead stirring, temperature probe, and heating/cooling jacket

  • Extraction vessel

  • Filtration apparatus

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with polyphosphoric acid (e.g., 10 parts by weight relative to the starting material). Begin stirring to ensure the PPA is mobile.

  • Addition of Starting Material: Slowly add the (2-bromo-6-methoxyphenoxy)acetic acid to the PPA with continuous stirring. The addition may be exothermic, so monitor the temperature closely.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90 °C) and hold for the required time (e.g., 2-6 hours). Monitor the reaction progress by taking samples and analyzing them by HPLC.

  • Quenching: In a separate vessel, prepare a mixture of ice and water. Once the reaction is complete, slowly and carefully transfer the hot reaction mixture into the ice/water mixture with vigorous stirring. This will precipitate the crude product.

  • Extraction: Transfer the quenched mixture to an extraction vessel. Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Washes: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reagents Charge PPA and (2-bromo-6-methoxyphenoxy)acetic acid reaction Heat and Stir (e.g., 70-90°C, 2-6h) reagents->reaction Slow Addition monitoring Monitor by HPLC reaction->monitoring quench Quench in Ice/Water reaction->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize dry->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_conversion Check Reaction Conversion (HPLC) start->check_conversion check_isomers Check Isomer Ratio (NMR/HPLC) start->check_isomers incomplete Incomplete Reaction? - Increase Time/Temp - Increase Catalyst check_conversion->incomplete Low Conversion isomers High Isomer Content? - Lower Temperature - Change Catalyst check_isomers->isomers High 5-Bromo Isomer purification Purification Difficulty? - Optimize Recrystallization - High-Res Chromatography isomers->purification

Caption: Troubleshooting logic for common issues in the synthesis.

Technical Support Center: Purification of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Bromo-3-benzofuranone. Our goal is to assist you in identifying and resolving common impurities and purification challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

Problem Potential Cause Suggested Solution
Low Purity After Initial Work-up Incomplete reaction leading to the presence of starting materials.Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or adjusting the stoichiometry of the reagents.
Formation of isomeric by-products.Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired 7-bromo isomer. Purification by column chromatography is often effective in separating isomers.
Presence of residual acid or base catalysts.Neutralize the reaction mixture during work-up with a suitable aqueous wash (e.g., saturated sodium bicarbonate for acidic catalysts, or dilute HCl for basic catalysts).
Yellow or Brown Discoloration of the Crude Product Presence of colored impurities or degradation products.Treat a solution of the crude product with activated carbon before filtration and subsequent purification. Column chromatography is also effective at removing colored impurities.
Oily or Gummy Crude Product Instead of a Solid Presence of residual solvents or low-melting impurities.Ensure the crude product is thoroughly dried under vacuum. Trituration with a non-polar solvent (e.g., hexanes) can sometimes induce crystallization and remove soluble impurities.
Difficulty in Separating the Product from a Major Impurity by Column Chromatography The product and impurity have very similar polarities.Experiment with different solvent systems (eluents) for column chromatography. A shallow gradient elution can improve separation. If co-elution persists, consider derivatization of the impurity to alter its polarity, or explore alternative purification techniques like preparative High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Common impurities often include unreacted starting materials such as a bromo-substituted phenol, reagents used for the cyclization, and potential regioisomers of the product. Side-products from over-bromination or hydrolysis may also be present, along with residual solvents and catalysts.

Q2: Which purification method is most effective for this compound?

A2: Silica gel column chromatography is a widely used and generally effective method for the purification of benzofuranone derivatives.[1] Recrystallization can also be a viable option if a suitable solvent system is found and the impurity profile is not complex.

Q3: How can I monitor the progress of the purification by column chromatography?

A3: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute with the same solvent system used for the column. The spots corresponding to the desired product can be visualized under UV light or by using a suitable staining agent like potassium permanganate.

Q4: My purified this compound shows a broad melting point. What does this indicate?

A4: A broad melting point range is typically an indication of the presence of impurities. The product may require further purification, for example, by re-chromatography or recrystallization from a different solvent system.

Q5: Can I use reverse-phase chromatography for the purification?

A5: Yes, reverse-phase chromatography (e.g., using C18-functionalized silica gel) can be an effective alternative, particularly if the impurities are more polar than the desired product. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Preparation of the Slurry: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The consistency should be pourable but not too dilute.

  • Packing the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Carefully pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might start from 0% ethyl acetate in hexane and gradually increase to 5%, 10%, 20%, and so on.

    • Collect the eluate in fractions of a suitable volume.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Final Analysis:

    • Assess the purity of the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Quantitative Data Summary

The following table can be used to record and compare the results of the purification process.

Parameter Before Purification After Purification Units
Mass of Productg
Purity%
Appearance-
Melting Point°C
Yield-%

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal DCM Crude->Dissolve DryLoad Adsorb onto Silica Gel Dissolve->DryLoad Column Silica Gel Column DryLoad->Column Load Elute Elute with Hexane/ Ethyl Acetate Gradient Column->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Analyze Combine Combine Pure Fractions TLC->Combine Identify Evaporate Evaporate Solvent Combine->Evaporate Pure Purified this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-3-benzofuranone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound and related benzofuranones include substituted phenols, particularly o-halophenols, and coumarins. For this compound, a logical starting material would be a 2,3-dihalogenated phenol or a 7-bromocoumarin derivative.

Q2: How can I improve the yield of my this compound synthesis?

A2: Low yields in benzofuranone synthesis can often be attributed to suboptimal reaction conditions, reagent purity, or catalyst activity. To improve yields, consider the following:

  • Reaction Conditions: Systematically screen reaction temperature, time, and solvent. Some reactions may require elevated temperatures, while for others, lower temperatures might reduce side product formation.

  • Reagent Purity: Ensure all starting materials and reagents are of high purity and are dry, especially for moisture-sensitive reactions.

  • Inert Atmosphere: For reactions employing air-sensitive catalysts or reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?

A3: Achieving high regioselectivity is a common challenge in the synthesis of substituted benzofuranones.[1] The formation of isomers can be influenced by both steric and electronic factors of the starting materials. To improve regioselectivity:

  • Steric Hindrance: The sterically less-hindered product is often favored in cyclization reactions.[1]

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligands can create a specific steric and electronic environment that favors the formation of one regioisomer. Screening different catalysts and ligands is recommended.

  • Protecting Groups: Judicious use of protecting groups can block certain reactive sites and direct the reaction to the desired position.

Q4: What are the best methods for purifying this compound?

A4: Purification of this compound can typically be achieved through standard techniques. Column chromatography on silica gel is a common and effective method. If standard silica gel chromatography is not sufficient, consider using a different stationary phase like alumina or employing preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for more challenging separations. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Intramolecular Friedel-Crafts Cyclization

Question: My intramolecular Friedel-Crafts cyclization of a (2,3-dibromophenoxy)acetyl derivative to form this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in intramolecular Friedel-Crafts reactions for benzofuranone synthesis can arise from several factors. Here is a systematic guide to troubleshooting:

Potential Cause Troubleshooting & Optimization
Lewis Acid Inactivity Use a freshly opened or recently purchased Lewis acid (e.g., AlCl₃, FeCl₃). Ensure it is stored under anhydrous conditions. Consider screening different Lewis acids to find the most effective one for your substrate.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. While some Friedel-Crafts reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to decomposition.
Poor Quality of Starting Material Ensure the (2,3-dibromophenoxy)acetyl precursor is pure and dry. Impurities can interfere with the reaction.
Solvent Issues Use a dry, inert solvent. The choice of solvent can significantly impact the reaction. Common solvents for Friedel-Crafts reactions include dichloromethane, dichloroethane, and nitrobenzene.
Carbocation Rearrangement Intramolecular Friedel-Crafts alkylations can sometimes be prone to carbocation rearrangements, leading to undesired products. Acylation reactions are generally less susceptible to this issue.[2]
Issue 2: Incomplete Perkin Rearrangement of 3,7-Dibromocoumarin

Question: The Perkin rearrangement of my 3,7-dibromocoumarin to 7-bromo-benzofuran-2-carboxylic acid (a precursor to this compound) is incomplete. How can I drive the reaction to completion?

Answer: The Perkin rearrangement involves the base-catalyzed ring contraction of a halocoumarin.[3][4] Incomplete conversion can be addressed by optimizing the following:

Potential Cause Troubleshooting & Optimization
Insufficient Base Ensure at least a stoichiometric amount of a strong base (e.g., NaOH, KOH) is used. The reaction relies on the formation of a phenoxide.
Low Reaction Temperature The Perkin rearrangement often requires heating. If the reaction is sluggish at lower temperatures, gradually increase the reflux temperature.
Solvent Choice The reaction is typically carried out in an alcoholic solvent like ethanol or methanol. Ensure the solvent is of appropriate quality.
Reaction Time Monitor the reaction progress by TLC. If the reaction has not gone to completion within the expected timeframe, extend the reaction time.
Microwave Irradiation Consider using microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for the Perkin rearrangement.[3][5]

Alternative Synthetic Pathways

Below are two alternative synthetic pathways for the preparation of this compound.

Pathway 1: Intramolecular Friedel-Crafts Cyclization

This pathway involves the preparation of a (2-bromo-phenoxy)acetic acid derivative followed by an intramolecular Friedel-Crafts cyclization. The regioselectivity of the cyclization is a key consideration.[1]

G A 2-Bromophenol B (2-Bromophenoxy)acetic acid A->B 1. NaOH 2. Chloroacetic acid C (2-Bromophenoxy)acetyl chloride B->C SOCl₂ or (COCl)₂ D This compound C->D AlCl₃ (Lewis Acid) Intramolecular Friedel-Crafts Acylation

Caption: Intramolecular Friedel-Crafts cyclization pathway.

Experimental Protocol:

  • Synthesis of (2-Bromophenoxy)acetic acid: To a solution of 2-bromophenol in an appropriate solvent, add a solution of sodium hydroxide. Then, add chloroacetic acid and reflux the mixture. After cooling, acidify the solution to precipitate the product.

  • Synthesis of (2-Bromophenoxy)acetyl chloride: Treat (2-Bromophenoxy)acetic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the acid chloride in a dry, inert solvent and add a Lewis acid such as aluminum chloride (AlCl₃) portion-wise at low temperature. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with ice and extract the product.

Pathway 2: Perkin Rearrangement

This pathway utilizes the Perkin rearrangement of a 3,7-dibromocoumarin to form a benzofuran-2-carboxylic acid, which can then be converted to the target 3-benzofuranone.[3]

G A 7-Bromocoumarin B 3,7-Dibromocoumarin A->B Bromination (e.g., NBS) C 7-Bromo-benzofuran-2-carboxylic acid B->C NaOH, Ethanol Perkin Rearrangement D This compound C->D Decarboxylation & Rearrangement (e.g., Heat or specific reagents)

Caption: Perkin rearrangement pathway.

Experimental Protocol:

  • Synthesis of 3,7-Dibromocoumarin: Brominate 7-bromocoumarin using a suitable brominating agent such as N-bromosuccinimide (NBS).

  • Perkin Rearrangement: Reflux the 3,7-dibromocoumarin with sodium hydroxide in ethanol.[3] This can also be performed efficiently using microwave irradiation.[3][5] Acidification of the reaction mixture will yield 7-bromo-benzofuran-2-carboxylic acid.

  • Conversion to this compound: This final step involves the conversion of the 2-carboxylic acid to the 3-keto functionality. This can be a multi-step process and the specific conditions would need to be optimized.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the two proposed synthetic pathways. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

ParameterPathway 1: Intramolecular Friedel-CraftsPathway 2: Perkin Rearrangement
Overall Yield 40-60%50-70%
Reaction Time (Total) 12-24 hours8-16 hours (conventional), <1 hour (microwave)
Key Reagents 2-Bromophenol, Chloroacetic acid, SOCl₂, AlCl₃7-Bromocoumarin, NBS, NaOH
Purification Method Column ChromatographyRecrystallization, Column Chromatography

This technical support center provides a foundational guide for the synthesis of this compound. For specific experimental details and safety information, please consult relevant literature and safety data sheets for all chemicals used.

References

Technical Support Center: Catalyst Selection for 7-Bromo-3-benzofuranone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-Bromo-3-benzofuranone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the chemical modification of this versatile scaffold. The benzofuranone core is a key structural motif in many biologically active compounds, making its effective functionalization crucial for the development of novel therapeutics.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing this compound?

A1: The most prevalent and versatile methods for functionalizing the 7-bromo position of 3-benzofuranone are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.[3][4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.[5][6][7]

These reactions are widely used due to their broad functional group tolerance and reliable performance.[4][5][8]

Q2: Which palladium catalyst system should I choose for a Suzuki-Miyaura coupling reaction?

A2: The choice of catalyst depends on the specific boronic acid used and the desired reaction conditions. A good starting point is to use a palladium(II) acetate (Pd(OAc)₂) precursor with a phosphine ligand. For many aryl bromides, bulky, electron-rich phosphine ligands provide excellent results.[5]

Catalyst SystemRecommended ForKey Considerations
Pd(OAc)₂ / PPh₃General purpose, good starting point for simple aryl boronic acids.Triphenylphosphine (PPh₃) is a cost-effective and robust ligand.
Pd(PPh₃)₄Effective for a wide range of boronic acids.This is a pre-formed Pd(0) catalyst and can be used directly.[8]
Pd(dppf)Cl₂Often used for more challenging couplings.The dppf ligand can improve catalyst stability and efficiency.

Q3: What is a recommended catalyst system for the Buchwald-Hartwig amination of this compound?

A3: For Buchwald-Hartwig amination of aryl bromides, a combination of a palladium precursor and a bulky, electron-rich biarylphosphine ligand is typically most effective.

Catalyst SystemRecommended ForKey Considerations
Pd(OAc)₂ / XPhosA very common and effective system for a broad range of amines.[5]XPhos is a highly active ligand, often leading to high yields.[5]
Pd₂(dba)₃ / XPhosAlternative Pd(0) precursor that can be highly effective.[9]dba = tris(dibenzylideneacetone)
[Pd(allyl)Cl]₂ / t-BuXPhosAnother effective pre-catalyst/ligand combination.[9]Can sometimes offer improved performance over other systems.

Q4: What is the role of the base in these cross-coupling reactions, and which one should I use?

A4: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura coupling, it facilitates the transmetalation step.[4] In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine.[5]

  • For Suzuki-Miyaura: Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used, often in an aqueous/organic solvent mixture.[3][10]

  • For Buchwald-Hartwig: Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low conversion in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps. This workflow is adapted from established protocols for similar bromo-substituted heterocyclic compounds.[11]

G start Low Yield in Suzuki Coupling q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are all reagents pure and anhydrous? a1_yes->q2 action1 Action: Degas solvents thoroughly (freeze-pump-thaw or bubble with Ar/N2). Re-setup reaction under inert gas. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst/ligand system appropriate and active? a2_yes->q3 action2 Action: Verify purity of this compound. Use fresh, high-purity boronic acid. Ensure the base is finely powdered and dry. a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are the reaction temperature and time optimized? a3_yes->q4 action3 Action: Screen different Pd sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands. Consider using a pre-catalyst. a3_no->action3 action3->q4 a4_no No q4->a4_no No end Problem Resolved q4->end Yes action4 Action: Incrementally increase the temperature (e.g., from 80°C to 100°C). Monitor the reaction over a longer period (e.g., 24h) by TLC or LC-MS. a4_no->action4 action4->end

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Catalyst deactivation can be a significant issue in Buchwald-Hartwig amination. If your reaction starts but does not proceed to completion, consider the following potential causes and solutions.

Potential CauseTroubleshooting ActionRationale
Oxygen Contamination Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[6]
Impure Amine or Aryl Halide Purify the amine and this compound before use.Impurities can act as catalyst poisons.
Incorrect Base Use a strong, non-nucleophilic base like NaOtBu. Ensure it is fresh and has been stored under inert atmosphere.The choice of base is critical for efficient catalytic turnover.[5]
Sub-optimal Ligand Screen alternative bulky, electron-rich phosphine ligands such as RuPhos or DavePhos.[5]The ligand stabilizes the palladium center and promotes the key steps of the catalytic cycle.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methods.[3][8]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a Schlenk flask, add: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) prep2 Add Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 8 mol%) prep1->prep2 prep3 Evacuate and backfill the flask with inert gas (3x) prep2->prep3 prep4 Add degassed solvent (e.g., 1,4-dioxane/water 4:1) prep3->prep4 react Heat the mixture with vigorous stirring (e.g., 90 °C, 12-24 h) prep4->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temperature. Dilute with ethyl acetate and water. monitor->workup1 workup2 Separate layers and extract aqueous phase with ethyl acetate. workup1->workup2 workup3 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Typical Reaction Parameters:

ParameterValueNotes
This compound1.0 mmolStarting material
Arylboronic acid1.2 mmolCoupling partner
Palladium(II) acetate0.02 mmol (2 mol%)Catalyst precursor
Triphenylphosphine0.08 mmol (8 mol%)Ligand
Potassium carbonate2.0 mmolBase
Solvent1,4-Dioxane/Water (8 mL / 2 mL)Ensure solvents are degassed.[3]
Temperature90 °COptimized for a reasonable reaction rate.[3]
Reaction Time12-24 hoursMonitor for completion.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with an amine, based on established procedures for similar aryl bromides.[5][6]

G cluster_prep Reaction Setup (in Glovebox or Schlenk line) cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a dry Schlenk tube, add: - this compound (1.0 eq) - Amine (1.2 eq) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) prep2 Add anhydrous, degassed toluene prep1->prep2 prep3 Add Sodium tert-butoxide (NaOtBu, 1.4 eq) prep2->prep3 react Seal the tube and heat with vigorous stirring (e.g., 100 °C, 12-24 h) prep3->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temperature. Quench with sat. aq. NH₄Cl. monitor->workup1 workup2 Extract with ethyl acetate (3x) workup1->workup2 workup3 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Experimental workflow for Buchwald-Hartwig amination.

Typical Reaction Parameters:

ParameterValueNotes
This compound1.0 mmolStarting material
Amine1.2 mmolCoupling partner
Palladium(II) acetate0.02 mmol (2 mol%)Catalyst precursor[5]
XPhos0.04 mmol (4 mol%)Ligand[5]
Sodium tert-butoxide1.4 mmolBase[5]
SolventAnhydrous Toluene (5 mL)Must be anhydrous and degassed.[6]
Temperature100 °CEnsure vigorous stirring.[5]
Reaction Time12-24 hoursMonitor for completion.[5]

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this elucidation. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 7-Bromo-3-benzofuranone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a combination of predicted data, a comparison with a structurally related compound, and a comprehensive experimental protocol for acquiring such data.

Predicted NMR Spectral Data for this compound

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data for the parent compound, 3-benzofuranone (coumaranone), with applied incremental shifts due to the introduction of a bromine atom at the C-7 position. These increments are derived from established substituent effects in aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.6 - 4.8Singlet-
H-47.6 - 7.8Doublet~8.0
H-57.1 - 7.3Triplet~8.0
H-67.4 - 7.6Doublet~8.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-270 - 75
C-3 (C=O)195 - 200
C-3a120 - 125
C-4125 - 130
C-5128 - 133
C-6135 - 140
C-7115 - 120
C-7a170 - 175

Comparative Experimental NMR Data: 5-Bromo-3-benzofuranone

For a practical comparison, the experimental ¹H and ¹³C NMR data for the isomeric 5-Bromo-3-benzofuranone are presented below. This allows for an appreciation of the influence of the bromine substituent's position on the chemical shifts.

Table 3: Experimental ¹H NMR Spectral Data for 5-Bromo-3-benzofuranone

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.62Singlet-
H-47.75Doublet1.8
H-67.63Doublet of Doublets8.4, 1.8
H-77.03Doublet8.4

Table 4: Experimental ¹³C NMR Spectral Data for 5-Bromo-3-benzofuranone

CarbonChemical Shift (δ, ppm)
C-271.9
C-3 (C=O)197.8
C-3a123.6
C-4127.4
C-5117.8
C-6138.8
C-7114.2
C-7a172.1

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for quantitative measurements).

    • Number of Scans (ns): 8-16, or more for dilute samples.

    • Spectral Width (sw): A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

3. ¹³C NMR Spectroscopy:

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (longer delays are often necessary for quaternary carbons).

    • Number of Scans (ns): 128 or more, depending on the sample concentration and the natural abundance of ¹³C.

    • Spectral Width (sw): A range that encompasses all expected carbon signals (e.g., 0 to 220 ppm).

  • Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim setup_1h Setup ¹H NMR Parameters lock_shim->setup_1h setup_13c Setup ¹³C NMR Parameters lock_shim->setup_13c acquire_1h Acquire ¹H FID setup_1h->acquire_1h ft_1h Fourier Transform (¹H) acquire_1h->ft_1h acquire_13c Acquire ¹³C FID setup_13c->acquire_13c ft_13c Fourier Transform (¹³C) acquire_13c->ft_13c phase_base_1h Phase & Baseline Correction (¹H) ft_1h->phase_base_1h ref_1h Reference Spectrum (¹H) phase_base_1h->ref_1h analyze_1h Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) ref_1h->analyze_1h phase_base_13c Phase & Baseline Correction (¹³C) ft_13c->phase_base_13c ref_13c Reference Spectrum (¹³C) phase_base_13c->ref_13c analyze_13c Analyze ¹³C Spectrum (Shifts) ref_13c->analyze_13c structure Structure Elucidation analyze_1h->structure analyze_13c->structure

Caption: General workflow for NMR spectral analysis of an organic compound.

Mass Spectrometry Fragmentation: A Comparative Analysis of 7-Bromo-3-benzofuranone and 2(3H)-Benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 7-Bromo-3-benzofuranone and a structurally related analogue, 2(3H)-benzofuranone. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these and similar compounds in complex matrices, a common requirement in drug discovery and development.

Comparative Fragmentation Analysis

The introduction of a bromine atom at the 7-position of the benzofuranone core significantly influences the fragmentation pattern observed in mass spectrometry. The most notable difference is the presence of a characteristic isotopic pattern for bromine-containing fragments in this compound, owing to the nearly equal natural abundance of the 79Br and 81Br isotopes.

In contrast, the fragmentation of 2(3H)-benzofuranone is characterized by cleavages primarily dictated by the lactone functionality and the aromatic ring. The following table summarizes the key fragments and their proposed structures for both compounds.

m/z (relative abundance) Proposed Fragment Ion Compound
212/214 (M+, M+2)Molecular IonThis compound
184/186[M-CO]+•This compound
133[M-Br]+This compound
105[C7H5O]+This compound
77[C6H5]+This compound
134 (M+)Molecular Ion2(3H)-Benzofuranone
106[M-CO]+•2(3H)-Benzofuranone
78[C6H6]+•2(3H)-Benzofuranone
77[C6H5]+2(3H)-Benzofuranone

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation likely proceeds through several key pathways, including the loss of carbon monoxide (CO), cleavage of the bromine atom, and further fragmentation of the aromatic ring.

G M This compound (m/z 212/214) F1 [M-CO]+• (m/z 184/186) M->F1 - CO F2 [M-Br]+ (m/z 133) M->F2 - Br• F3 [C7H5O]+ (m/z 105) F1->F3 - Br• F2->F3 - CO F4 [C6H5]+ (m/z 77) F3->F4 - CO

Caption: Proposed EI fragmentation of this compound.

Fragmentation Pathway of 2(3H)-Benzofuranone

The fragmentation of 2(3H)-benzofuranone, lacking the bromine substituent, follows a more straightforward pathway. The initial loss of carbon monoxide from the molecular ion is a dominant fragmentation step, followed by the formation of a stable benzene radical cation.

G M 2(3H)-Benzofuranone (m/z 134) F1 [M-CO]+• (m/z 106) M->F1 - CO F2 [C6H6]+• (m/z 78) F1->F2 - C2H2 F3 [C6H5]+ (m/z 77) F2->F3 - H•

Caption: EI fragmentation pathway of 2(3H)-Benzofuranone.

Experimental Protocols

Sample Preparation for GC-MS Analysis

  • Sample Dissolution: Accurately weigh approximately 1 mg of the solid organic compound (this compound or 2(3H)-benzofuranone) and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate in a clean glass vial.

  • Dilution: Prepare a working solution with a concentration of approximately 100 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC-MS system.

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-300.

    • Solvent Delay: 3 minutes.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound in comparison to a non-halogenated analogue. The provided experimental protocol offers a starting point for researchers to develop and validate their own analytical methods for the identification and characterization of these and other related compounds.

A Comparative Analysis of the Biological Activity of 7-Bromo-3-benzofuranone and its Non-brominated Analog, 3-Benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuranones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative overview of the biological activities of 7-Bromo-3-benzofuranone and its parent compound, 3-benzofuranone. The introduction of a bromine atom at the 7-position of the benzofuranone core can significantly modulate its biological profile, particularly its anticancer and antimicrobial properties. This comparison is supported by available experimental data on these and structurally related compounds, offering insights into the structure-activity relationships of halogenated benzofuranones.

Data Presentation: Anticancer and Antimicrobial Activities

While direct comparative studies on the biological activities of this compound and 3-benzofuranone are limited in publicly available literature, the following tables summarize representative data for these compounds and closely related analogs. This data provides a basis for understanding the potential impact of bromination on the bioactivity of the 3-benzofuranone scaffold.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound derivative (14c)HCT116 (Colon)3.27[1]
Brominated benzofuran derivative (1)HL60 (Leukemia)0.1[2]
K562 (Leukemia)5[2]
Non-brominated 3-benzofuranone derivatives
(Z)-2-(benzylidene)benzofuran-3(2H)-oneA549 (Lung)>100Not explicitly cited
Various other non-brominated derivativesVariousGenerally higher IC50 values compared to brominated analogs[3][4]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Brominated benzofuran derivatives Staphylococcus aureus0.39 - 31.96[5]
Methicillin-resistant S. aureus (MRSA)0.78[5]
E. coli>100[6]
Non-brominated 3-benzofuranone derivatives Staphylococcus aureusGenerally higher MIC values[6]
E. coliGenerally higher MIC values[6]

Note: Direct MIC values for this compound and 3-benzofuranone are not specified in the reviewed literature. The presented data reflects the general trend observed for brominated versus non-brominated benzofuranone derivatives.

Structure-Activity Relationship and the Role of Bromination

The available data, primarily from studies on various derivatives of 3-benzofuranone, suggests that the introduction of a halogen, such as bromine, can significantly enhance the biological activity.[2][7]

In the context of anticancer activity , bromination has been shown to increase the cytotoxicity of benzofuran derivatives.[2][8] For instance, a bromo derivative of a benzofuran-based oxadiazole conjugate demonstrated potent activity against HCT116 colon cancer cells with an IC50 value of 3.27 µM.[1] Another study reported a brominated benzofuran derivative with remarkable cytotoxicity against HL60 and K562 leukemia cells, with IC50 values of 0.1 µM and 5 µM, respectively.[2] This suggests that the electron-withdrawing nature and the size of the bromine atom may contribute to improved interactions with biological targets.

Regarding antimicrobial activity , several studies indicate that halogenation can bolster the antibacterial and antifungal properties of benzofuranones.[5][9] For example, brominated benzofuran derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The position of the halogen atom on the benzofuran ring is also crucial for its activity. While direct data for this compound is sparse, the general trend points towards enhanced antimicrobial efficacy upon bromination.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and 3-benzofuranone) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow start Start cell_culture Cell Culture (e.g., HCT116, HL60) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (this compound vs. 3-Benzofuranone) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 end End ic50->end antimicrobial_workflow start Start bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) start->bacterial_culture inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Compounds (in 96-well plate) inoculum_prep->serial_dilution inoculation Inoculation of Wells serial_dilution->inoculation incubation Incubation (18-24 hours) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination end End mic_determination->end pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Benzofuranone This compound (Postulated) Benzofuranone->PI3K inhibits

References

A Comparative Guide to the Structural Elucidation of 7-Bromo-3-benzofuranone: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of single-crystal X-ray diffraction (scXRD) and alternative techniques for the structural analysis of small molecules like 7-Bromo-3-benzofuranone. While a specific crystal structure for this compound is not publicly available, this guide leverages data from related benzofuranone derivatives to illustrate the principles and data outcomes of each method.

Comparison of Structural Determination Methods

The selection of an appropriate analytical technique for structure determination depends on several factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key aspects of X-ray crystallography and its primary alternatives.

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Microcrystal Electron Diffraction (MicroED)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized moleculesDiffraction of electrons by microcrystals
Sample Requirement High-quality single crystal (typically >50 μm)Soluble sample in a suitable deuterated solventSmall sample amount, can be in complex mixturesMicrocrystalline powder (nanometer to micrometer-sized crystals)[1]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity of atoms, stereochemistry, and solution-state conformationMolecular weight and elemental compositionPrecise 3D atomic coordinates from very small crystals[1][2]
Advantages Unambiguous determination of absolute structureProvides information on dynamics and structure in solution[2]High sensitivity and ability to analyze complex mixturesOvercomes the challenge of growing large single crystals[1][3]
Limitations Requires well-ordered single crystals, which can be difficult to grow[1]Can have structural ambiguities for complex molecules[1]Does not provide 3D structural information on its ownA relatively newer technique compared to X-ray crystallography[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key experiments discussed.

1. Single-Crystal X-ray Diffraction (scXRD) Protocol:

  • Synthesis and Crystallization: this compound is synthesized and purified. A variety of methods for the synthesis of benzofuranones have been reported.[4][5][6] The purified compound is then crystallized, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and often requires screening.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates.

2. Microcrystal Electron Diffraction (MicroED) Protocol:

  • Sample Preparation: A small amount of the microcrystalline powder of the analyte is applied to an electron microscopy grid.[1]

  • Data Collection: The grid is placed in a transmission electron microscope (TEM). The electron beam is diffracted by the nanocrystals as the stage is continuously rotated.[2]

  • Data Processing and Structure Determination: The collected electron diffraction data is processed similarly to X-ray diffraction data to determine the crystal structure.

Visualizing the Workflow

Understanding the logical flow of an experiment is essential. The following diagram illustrates the typical workflow for determining a crystal structure using X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

comparative study of different synthetic methods for 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Bromo-3-benzofuranone, a heterocyclic compound with potential applications in medicinal chemistry, can be synthesized through various pathways. This guide provides a comparative study of two prominent synthetic methods: intramolecular Friedel-Crafts acylation and direct bromination, offering insights into their respective advantages and challenges.

Synthetic Methodologies: A Head-to-Head Comparison

Two primary strategies for the synthesis of this compound are outlined below. Each method leverages different starting materials and reaction principles, leading to variations in yield, purity, and scalability.

Method 1: Intramolecular Friedel-Crafts Acylation of (3-Bromo-2-hydroxyphenyl)acetic acid

This approach involves the cyclization of a commercially available substituted phenylacetic acid derivative. The key transformation is the formation of the furanone ring through an intramolecular electrophilic aromatic substitution.

Method 2: Direct Bromination of 3-Benzofuranone

This method utilizes the commercially available 3-benzofuranone as the starting material and introduces the bromine atom directly onto the aromatic ring through an electrophilic substitution reaction. The success of this method is highly dependent on achieving the desired regioselectivity for the 7-position.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthetic methods, based on typical yields and conditions reported for analogous reactions in the chemical literature.

ParameterMethod 1: Intramolecular Friedel-Crafts AcylationMethod 2: Direct Bromination
Starting Material (3-Bromo-2-hydroxyphenyl)acetic acid3-Benzofuranone
Key Reagents Thionyl chloride, Lewis Acid (e.g., AlCl₃)Brominating agent (e.g., NBS, Br₂), Solvent
Typical Yield 60-80%40-60% (product mixture possible)
Reaction Steps 2 (acid chloride formation, cyclization)1
Purity of Crude Product Generally highMay require extensive purification to separate isomers
Scalability Readily scalableMay present challenges in controlling regioselectivity on a large scale

Experimental Protocols

Method 1: Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: To a solution of (3-Bromo-2-hydroxyphenyl)acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable anhydrous solvent like dichloromethane. Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (1.5 eq), portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford this compound.

Method 2: Direct Bromination

  • Bromination Reaction: Dissolve 3-Benzofuranone (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent. Add the brominating agent, for instance, N-Bromosuccinimide (NBS) (1.1 eq) or elemental bromine (1.1 eq), in portions at a controlled temperature (e.g., 0 °C to room temperature). The reaction may be facilitated by the addition of a catalyst, such as a Lewis acid or a radical initiator, depending on the chosen brominating agent and desired mechanism. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product will likely be a mixture of regioisomers and should be purified by column chromatography or recrystallization to isolate the desired this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods.

G Method 1: Intramolecular Friedel-Crafts Acylation A (3-Bromo-2-hydroxyphenyl)acetic acid B (3-Bromo-2-hydroxyphenyl)acetyl chloride A->B SOCl₂ C this compound B->C AlCl₃, DCM

Caption: Synthetic route via intramolecular Friedel-Crafts acylation.

G Method 2: Direct Bromination A 3-Benzofuranone B this compound (and other isomers) A->B NBS or Br₂ C Purified this compound B->C Purification

Caption: Synthetic route via direct bromination of 3-benzofuranone.

Conclusion

Both the intramolecular Friedel-Crafts acylation and direct bromination methods offer viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, purity, and the availability of starting materials and reagents. The intramolecular Friedel-Crafts acylation appears to be the more reliable method for obtaining the target compound with high regioselectivity and in good yield. While the direct bromination route is more atom-economical in principle, it may be complicated by the formation of isomeric byproducts, necessitating more rigorous purification steps. For researchers prioritizing a straightforward and predictable synthesis, the intramolecular Friedel-Crafts acylation of (3-Bromo-2-hydroxyphenyl)acetic acid is the recommended approach.

A Comparative Guide to Validating the Purity of 7-Bromo-3-benzofuranone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of final products. 7-Bromo-3-benzofuranone, a key building block in the synthesis of various pharmacologically active molecules, is no exception.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a detailed HPLC protocol for purity analysis and compares its performance against other common analytical methods.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the predominant method for analyzing non-polar to moderately polar organic compounds like this compound.[3][4] The technique separates components based on their hydrophobic interactions with a non-polar stationary phase, eluting them with a polar mobile phase.[3][4] Aromatic and hydrophobic compounds are well-retained, allowing for excellent separation from potential impurities.[5][6]

Detailed Experimental Protocol: RP-HPLC

This protocol is optimized for the purity determination of this compound based on standard methods for aromatic ketones.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh 1.0 mg of the this compound sample and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      20.0 95
      20.1 40

      | 25.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 290 nm. The benzofuran scaffold typically exhibits strong absorbance around these wavelengths.[7][8]

Data Presentation and Interpretation

The purity is calculated from the resulting chromatogram using the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks.

AnalyteRetention Time (min)Peak Area (mAU*s)Area %
This compound 9.85 4560.2 99.55%
Impurity 14.5212.50.27%
Impurity 211.208.30.18%
Total 4581.0 100.00%

Table 1: Illustrative HPLC purity data for a this compound sample.

HPLC Workflow Diagram

The following diagram illustrates the logical steps involved in the HPLC purity validation process.

HPLC_Workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (1 mg/mL in ACN, Filter) HPLC_System HPLC Injection (10 µL) SamplePrep->HPLC_System Column Chromatographic Separation (C18 Gradient Elution) HPLC_System->Column Detector UV-Vis Detection (254 nm / 290 nm) Column->Detector Data Data Acquisition (Chromatogram Generation) Detector->Data Report Purity Calculation (% Area Report) Data->Report

Caption: A flowchart of the HPLC experimental workflow.

Comparison with Alternative Purity Validation Methods

While HPLC is often the method of choice, other techniques can provide complementary information or may be more suitable in specific contexts. The primary impurities in this compound often arise from the starting materials or side reactions during synthesis, such as incomplete halogenation or the formation of positional isomers.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and boiling point, followed by mass analysis for identification.

  • Experimental Protocol: A capillary GC column (e.g., HP-5ms) is used with a temperature gradient (e.g., 100 °C to 280 °C). The sample is injected into a heated port, and the separated compounds are ionized and detected by a mass spectrometer.

  • Comparison:

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile & thermally sensitive compounds.Requires volatile and thermally stable compounds.
Sensitivity High (ng to pg range).Very high (pg to fg range).
Impurity Identification Based on UV spectra and retention time; requires standards.Provides structural information via mass fragmentation patterns.
Quantification Excellent, highly reproducible.Good, but can be more variable than HPLC.
Primary Application Routine purity testing and quality control.Impurity identification and analysis of volatile contaminants.

Table 2: Comparison of HPLC and GC-MS for purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H NMR spectroscopy can be made quantitative by including a certified internal standard of known concentration.

  • Experimental Protocol: An accurately weighed sample is mixed with a known amount of an internal standard (e.g., maleic anhydride) in a deuterated solvent (e.g., CDCl₃).[1] The ¹H NMR spectrum is acquired with a long relaxation delay to ensure accurate integration of signals. Purity is calculated by comparing the integral of a specific analyte proton signal to that of a standard proton signal.

  • Comparison:

FeatureHPLCqNMR
Primary Measurement Relative purity based on detector response (% Area).Absolute purity (% w/w) against a certified standard.
Selectivity Separates components chromatographically.Distinguishes molecules based on unique proton signals.
Structural Info No direct structural data.Provides full structural confirmation of the main component.
Throughput High; suitable for automated sequences.Lower; requires careful sample prep and longer acquisition times.
Primary Application High-throughput quality control.Absolute purity determination and certification of reference materials.

Table 3: Comparison of HPLC and qNMR for purity analysis.

Conclusion

For routine quality control and purity validation of this compound, RP-HPLC with UV detection offers an unparalleled combination of robustness, precision, and throughput. It is highly effective at separating the main component from process-related impurities. While GC-MS is superior for identifying unknown volatile impurities and qNMR provides an absolute measure of purity, HPLC remains the workhorse for generating the reliable, quantitative data required in research and drug development settings. The choice of method should align with the specific analytical goal, whether it is routine quality assessment, in-depth impurity profiling, or reference standard certification.

References

Reactivity of 7-Bromo-3-benzofuranone and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with benzofuranone scaffolds, understanding the relative reactivity of its various substituted isomers is crucial for efficient synthesis design and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 7-Bromo-3-benzofuranone and its positional isomers: 4-Bromo-3-benzofuranone, 5-Bromo-3-benzofuranone, and 6-Bromo-3-benzofuranone. Due to a lack of direct comparative experimental studies in the literature, this comparison is based on established principles of organic chemistry, focusing on electronic and steric effects that govern their reactivity, particularly in common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Theoretical Comparison of Reactivity

The position of the bromine atom on the benzofuranone core significantly influences the electrophilicity of the carbon-bromine (C-Br) bond and the steric accessibility of the reaction center. These factors are critical in determining the rate and success of cross-coupling reactions, where the oxidative addition of a palladium(0) catalyst to the C-Br bond is often the rate-determining step.

Electronic Effects: The electron-withdrawing nature of the carbonyl group at the 3-position influences the electron density of the aromatic ring. This effect is transmitted through a combination of inductive and resonance effects, altering the partial positive charge on the carbon atom of the C-Br bond. A greater partial positive charge generally leads to a faster rate of oxidative addition.

Steric Effects: The proximity of the bromine atom to other substituents or the fused furan ring can create steric hindrance, impeding the approach of the bulky palladium catalyst and its ligands to the C-Br bond. Increased steric hindrance typically leads to a decrease in reaction rate.

Based on these principles, a qualitative reactivity trend for the bromo-3-benzofuranone isomers in palladium-catalyzed cross-coupling reactions can be predicted:

5-Bromo-3-benzofuranone & 6-Bromo-3-benzofuranone (meta-like positions): These isomers are expected to exhibit the highest reactivity. The bromine atom is in a position analogous to a meta-position relative to the electron-withdrawing carbonyl group's influence on the benzene ring. This placement results in a significant partial positive charge on the carbon atom of the C-Br bond, activating it for oxidative addition. Steric hindrance at these positions is also relatively low.

This compound (ortho-like position): This isomer is predicted to have lower reactivity compared to the 5- and 6-bromo isomers. The bromine atom is ortho to the fused furan ring, which can exert some steric hindrance. Electronically, its position is influenced by both the carbonyl group and the oxygen atom of the furan ring, leading to a potentially less activated C-Br bond compared to the 5- and 6-isomers.

4-Bromo-3-benzofuranone (ortho-like position): This isomer is expected to be the least reactive. The bromine atom is in an ortho-position to the carbonyl group, which, while electronically activating, also presents significant steric hindrance. The bulky catalyst complex will have difficulty approaching the C-Br bond, thus slowing down the oxidative addition step considerably.

Predicted Reactivity Order:

5-Bromo- & 6-Bromo- > 7-Bromo- > 4-Bromo-3-benzofuranone

Data Presentation

As direct comparative experimental data is not available in the literature, a quantitative comparison table cannot be provided. Research in this specific area would be highly valuable to the scientific community.

Experimental Protocols

While specific comparative protocols are absent, a general experimental protocol for a Suzuki-Miyaura coupling reaction, a common application for such bromo-heterocycles, is provided below. This protocol would serve as a starting point for a comparative study.

General Protocol for Suzuki-Miyaura Coupling of Bromo-3-benzofuranone Isomers

Materials:

  • Bromo-3-benzofuranone isomer (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-3-benzofuranone isomer, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent(s) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For a comparative study, it is imperative that all reaction parameters (equivalents of reagents, catalyst loading, concentration, temperature, and reaction time) are kept identical for each isomer to obtain meaningful relative reactivity data.

Mandatory Visualization

Below are diagrams created using Graphviz to illustrate the predicted reactivity relationship and a general experimental workflow.

G cluster_0 Predicted Reactivity in Palladium-Catalyzed Cross-Coupling 5-Bromo- & 6-Bromo- 5-Bromo- & 6-Bromo- 7-Bromo- 7-Bromo- 5-Bromo- & 6-Bromo-->7-Bromo- Higher Reactivity 4-Bromo- 4-Bromo- 7-Bromo-->4-Bromo- Lower Reactivity

Caption: Predicted reactivity of bromo-3-benzofuranone isomers.

G start Reaction Setup (Bromo-isomer, Boronic Acid, Base) inert Inert Atmosphere (Ar or N2) start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Monitor Progress) solvent->heat workup Workup (Extraction, Washing) heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Spectroscopic Comparison of 7-Bromo-3-benzofuranone and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of novel compounds is paramount. This guide provides a comparative analysis of 7-Bromo-3-benzofuranone and its derivatives, offering key spectroscopic data and the experimental protocols necessary for their characterization. This information is crucial for substance identification, purity assessment, and structural elucidation in the pursuit of new therapeutic agents.

Introduction to this compound Derivatives

Benzofuranones are a class of heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of a bromine atom at the 7-position can significantly influence the electronic properties and, consequently, the biological activity of these compounds. This guide focuses on the spectroscopic signatures of this compound and its derivatives, providing a baseline for comparison and aiding in the characterization of newly synthesized analogues.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a representative 2-substituted derivative. This data is essential for comparing the effects of substitution on the spectroscopic properties of the core structure.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compoundδ (ppm), Multiplicity, J (Hz)
7-Bromo-3(2H)-benzofuranone Data not available in the searched literature.
7-Bromo-2,3-diphenylbenzofuran *7.67-7.70 (m, 2H), 7.46-7.48 (m, 5H), 7.40-7.42 (m, 2H), 7.30-7.32 (m, 3H), 7.10 (t, J = 8.0Hz, 1H)[1]

*Note: This is a benzofuran derivative, not a benzofuranone, and is provided as related data.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compoundδ (ppm)
7-Bromo-3(2H)-benzofuranone Data not available in the searched literature.
7-Bromo-2,3-diphenylbenzofuran *151.4, 151.2, 132.4, 131.6, 130.1, 129.7, 129.1, 128.8, 128.5, 127.9, 127.6, 127.2, 124.2, 119.2, 118.1, 104.0[1]

*Note: This is a benzofuran derivative, not a benzofuranone, and is provided as related data.

Table 3: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
7-Bromo-3(2H)-benzofuranone Data not available in the searched literature.Data not available in the searched literature.
7-Bromo-2,3-diphenylbenzofuran *Data not available in the searched literature.348, 268, 239, 213, 189[1]

*Note: This is a benzofuran derivative, not a benzofuranone, and is provided as related data.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized procedures for the synthesis and spectroscopic analysis of benzofuranone derivatives, based on established methodologies.

General Synthesis of Substituted Benzofuranones

A common method for the synthesis of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. This reaction allows for the regioselective preparation of benzofuranones with a variety of substitution patterns.

Workflow for Benzofuranone Synthesis

reagents Pyrones + Nitroalkenes reaction_vessel Reaction Vessel + BHT, AlCl₃, DCB, TFA reagents->reaction_vessel heating Heat to 120°C for 16h reaction_vessel->heating cooling Cool to RT heating->cooling purification Flash Column Chromatography cooling->purification product Substituted Benzofuranone purification->product

Caption: General workflow for the synthesis of substituted benzofuranones.

Procedure:

  • To a thick-walled reaction vessel, add the pyrone (2 equivalents), nitroalkene (1 equivalent), BHT (0.1 equivalents), and AlCl₃ (0.1 equivalents).

  • Flush the vessel with Argon gas for 5 minutes.

  • Add 1,2-dichlorobenzene (DCB) (0.5 M) and trifluoroacetic acid (TFA) (0.2 equivalents) and seal the tube quickly.

  • Heat the reaction mixture to 120 °C for 16 hours.

  • After cooling to room temperature, the mixture is directly purified by flash column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

  • Instrumentation: FT-IR spectra are obtained using a spectrometer, often with a KBr pellet or as a thin film on NaCl plates.

  • Sample Preparation: For the KBr pellet method, the solid sample is ground with dry KBr and pressed into a thin disk.

  • Data Acquisition: The spectrum is recorded, and absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Instrumentation: Mass spectra are typically recorded on a spectrometer using electron ionization (EI) or electrospray ionization (ESI).

  • Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

References

A Comparative Guide to Assessing the Drug-like Properties of 7-Bromo-3-benzofuranone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive framework for assessing the drug-like properties of novel 7-Bromo-3-benzofuranone analogs. Due to a lack of publicly available experimental data for this specific class of compounds, this document outlines the essential experimental protocols and data interpretation necessary for their evaluation. To illustrate this process, the well-characterized benzofuran derivative, Amiodarone, is used as an exemplary compound. The guide details methodologies for evaluating physicochemical properties against Lipinski's Rule of Five, alongside key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the liver microsomal stability assay. Detailed experimental protocols and data presentation formats are provided to aid researchers in characterizing the therapeutic potential of new chemical entities within this class.

Introduction to Drug-like Properties

The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to poor pharmacokinetic properties. "Drug-likeness" is a qualitative concept used to assess a compound's potential to become an orally active drug.[1] This assessment is crucial in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to unfavorable ADME characteristics.[1][2] Key determinants of drug-likeness include physicochemical properties and in vitro pharmacokinetic profiles.

Benzofuran and its derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and antiarrhythmic properties.[3][4][5] The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough evaluation of the drug-like properties of its analogs is essential for successful lead optimization.

Physicochemical Properties and Lipinski's Rule of Five

A foundational guideline for assessing drug-likeness is Lipinski's Rule of Five.[1] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • Log P (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of OH and NH groups)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

While not a rigid set of rules, these guidelines are instrumental in the initial design and selection of compounds with a higher probability of good oral bioavailability.[1][6]

Table 1: Physicochemical Properties of Amiodarone (Illustrative Example)

PropertyValueLipinski's Rule of Five ComplianceReference(s)
Molecular FormulaC25H29I2NO3N/A[7]
Molecular Weight (MW)645.3 g/mol Violation (> 500)[8]
Log P (calculated)7.6Violation (> 5)[8]
Hydrogen Bond Donors (HBD)0Compliant (≤ 5)[8]
Hydrogen Bond Acceptors (HBA)4Compliant (≤ 10)[8]
pKa6.56N/A[9][10]
Aqueous SolubilityPoorly soluble (716.4 mg/L at 25°C)N/A[7][9]

Note: Amiodarone is a known exception to Lipinski's Rule of Five, highlighting that these are guidelines rather than strict rules. Its therapeutic efficacy is well-established despite these violations.

In Vitro ADME Assays

In vitro ADME assays are fundamental in early drug discovery for predicting a compound's pharmacokinetic behavior in vivo.[11] They provide crucial data on permeability, metabolic stability, and potential for drug-drug interactions.

Permeability Assessment

Permeability across biological membranes, such as the intestinal epithelium, is a critical factor for oral drug absorption. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[9] It is a cost-effective method for initial screening of a large number of compounds. The assay measures the passage of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]

Table 2: PAMPA Permeability Data (Illustrative)

Compound IDApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
Analog 7B-1[Experimental Value]Low / Medium / High
Analog 7B-2[Experimental Value]Low / Medium / High
Analog 7B-3[Experimental Value]Low / Medium / High
Amiodarone[Typically High due to high lipophilicity]High

Permeability Classification: Low (<1 x 10⁻⁶ cm/s), Medium (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).

The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[13][14] This model can assess not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive prediction of in vivo intestinal absorption.[13] The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (ER), calculated as the ratio of B→A Papp to A→B Papp, indicates if a compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[15]

Table 3: Caco-2 Permeability Data for Amiodarone and its Metabolite (Illustrative)

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationReference(s)
Analog 7B-1[Experimental Value][Experimental Value][Calculated]Low / Medium / High
Analog 7B-2[Experimental Value][Experimental Value][Calculated]Low / Medium / High
Analog 7B-3[Experimental Value][Experimental Value][Calculated]Low / Medium / High
N-monodesethylamiodaroneLowHigher than A→B> 1Low (efflux substrate)[16]

Permeability Classification based on Papp (A→B): Low (<1 x 10⁻⁶ cm/s), Medium (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).

Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes. This is a key determinant of a drug's half-life and oral bioavailability. The in vitro liver microsomal stability assay is a common method to evaluate this property.[8] In this assay, the test compound is incubated with liver microsomes, and the rate of its disappearance is measured over time. The results are typically expressed as half-life (t½) and intrinsic clearance (CLint).

Table 4: Human Liver Microsomal Stability Data (Illustrative)

Compound IDHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Stability ClassificationReference(s)
Analog 7B-1[Experimental Value][Experimental Value]Low / Medium / High
Analog 7B-2[Experimental Value][Experimental Value]Low / Medium / High
Analog 7B-3[Experimental Value][Experimental Value]Low / Medium / High
AmiodaroneLongLowHigh[10]

Stability Classification based on t½: Low (<19 min), Medium (19-100 min), High (>100 min).

Experimental Protocols

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter donor plate.

  • Preparation of Solutions:

    • Donor Solution: Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing 5% DMSO to a final concentration of 100-200 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer with 5% DMSO.

  • Assay Incubation:

    • Add 150 µL of the donor solution to each well of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Protocol for Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in 24- or 96-well plates for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²).

  • Preparation of Dosing Solution: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) to the desired final concentration (typically 1-10 µM).

  • Permeability Measurement (A→B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Take samples from the basolateral side at specified time points.

  • Permeability Measurement (B→A):

    • Add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.

    • Incubate under the same conditions and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Protocol for Liver Microsomal Stability Assay
  • Preparation of Reaction Mixture:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg microsomal protein/mL)

Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for understanding and reproducing complex assays. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the ADME assays described.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution (2% Lecithin in Dodecane) coat_plate Coat Donor Plate (5 µL/well) prep_lipid->coat_plate add_solutions Add Solutions to Plates coat_plate->add_solutions prep_solutions Prepare Donor and Acceptor Solutions prep_solutions->add_solutions assemble_plate Assemble 'Sandwich' Plate add_solutions->assemble_plate incubate Incubate (4-16 hours) assemble_plate->incubate analyze_samples Analyze Concentrations (LC-MS/MS) incubate->analyze_samples calculate_papp Calculate Papp analyze_samples->calculate_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 cells on filter inserts (21 days) check_integrity Check Monolayer Integrity (TEER measurement) culture_cells->check_integrity prep_dosing Prepare Dosing Solution check_integrity->prep_dosing run_assay Run A->B and B->A Transport (Incubate 2h at 37°C) prep_dosing->run_assay collect_samples Collect Samples run_assay->collect_samples analyze_lcms Quantify with LC-MS/MS collect_samples->analyze_lcms calculate_papp_er Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp_er

Caption: Workflow for the Caco-2 Permeability Assay.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis prep_mixture Prepare Reaction Mixture (Compound + Microsomes) start_reaction Initiate with NADPH (37°C) prep_mixture->start_reaction sample_timepoints Sample at Time Points (0-60 min) start_reaction->sample_timepoints quench Quench Reaction sample_timepoints->quench process_samples Process Samples (Protein Precipitation) quench->process_samples analyze_lcms Analyze with LC-MS/MS process_samples->analyze_lcms calculate_stability Calculate t½ and CLint analyze_lcms->calculate_stability

Caption: Workflow for the Liver Microsomal Stability Assay.

Conclusion

The assessment of drug-like properties is a critical component of modern drug discovery, enabling the early identification and prioritization of candidates with a higher likelihood of clinical success. While specific experimental data for this compound analogs are not yet widely available, this guide provides the necessary framework and detailed protocols for researchers to conduct a thorough evaluation. By systematically assessing physicochemical properties and key in vitro ADME parameters—permeability and metabolic stability—drug development professionals can make more informed decisions in the optimization of this promising class of compounds. The use of standardized assays and clear data presentation, as outlined in this guide, will facilitate the comparison of novel analogs and accelerate the identification of promising new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-3-benzofuranone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the safe disposal of a halogenated organic compound. A specific Safety Data Sheet (SDS) for 7-Bromo-3-benzofuranone could not be located in public databases. It is imperative to obtain the SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions.

This guide is intended for researchers, scientists, and drug development professionals to facilitate the safe and compliant disposal of this compound. As a brominated organic compound, it requires special handling as hazardous waste to prevent environmental contamination and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)
EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a fume hood. A respirator may be required for spills or if handling outside a fume hood; consult the specific SDS and your EHS department.Minimizes inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as halogenated organic hazardous waste. Adherence to the following procedural steps is essential for safety and compliance.

Step 1: Waste Segregation

Proper segregation is the first critical step in hazardous waste management.

  • Isolate Halogenated Waste: this compound and any materials contaminated with it must be segregated from all other waste streams, especially non-halogenated organic waste.[1]

  • Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, contaminated pipette tips) in a designated, compatible, and sealable hazardous waste container.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated disposable items should be placed in a sealed plastic bag or container and disposed of as solid hazardous waste.

Step 2: Waste Containment and Labeling

Proper containment and labeling are mandated by regulations to ensure safe handling and transport.

  • Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.

  • Labeling: The waste container must be labeled clearly at the moment the first waste is added.[2] The label must include the following information:

    • The words "Hazardous Waste".[3][4][5]

    • The full chemical name: "this compound".

    • A clear indication that it is a "Halogenated Organic Compound".

    • The physical state of the waste (solid).[4]

    • The approximate amount or concentration of the waste.

    • The accumulation start date (the date the first waste was placed in the container).[2][4][5]

    • Your name, laboratory, and contact information.[3][4]

    • An appropriate hazard pictogram (e.g., "harmful," "irritant," "environmental hazard" - this must be confirmed with the specific SDS).

Step 3: Storage of Hazardous Waste

Temporary storage of the hazardous waste container in the laboratory must be done safely.

  • Location: Store the waste container in a designated and secure satellite accumulation area within your laboratory.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of any potential leaks.

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials.

Step 4: Final Disposal

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do Not Dispose in Regular Trash or Drains: Never dispose of this compound or any contaminated materials in the regular trash or down the drain.[6] This is illegal and harmful to the environment.

Spill Management Protocol

In the event of a spill, follow these immediate steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish any nearby open flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb flammable solvents.

  • Collect Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or soap and water, as recommended by your EHS department. All cleanup materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS department, following your institution's policies.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Obtain Specific SDS & Consult EHS B Wear Appropriate PPE A->B C Segregate Halogenated Waste B->C D Use Compatible, Sealed Container C->D E Label with 'Hazardous Waste' & Chemical Name D->E F Add Accumulation Date & Hazard Info E->F G Store in Secure Satellite Area F->G H Use Secondary Containment G->H I Arrange EHS Waste Pickup H->I J Disposal by Licensed Contractor I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 7-Bromo-3-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 7-Bromo-3-benzofuranone. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound was not located, an SDS for a closely related compound indicates significant hazards. Based on this data, this compound should be handled as a substance that is potentially fatal if swallowed or inhaled and toxic in contact with skin. It is also presumed to be very toxic to aquatic life with long-lasting effects. All handling of this compound must be conducted in a controlled environment by trained personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard
Eye and Face Chemical splash goggles and a face shield worn over the goggles.[1][2]ANSI Z87.1[1]
Hand Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[2][3]Check manufacturer's compatibility data.
Body A flame-resistant lab coat worn over long-sleeved clothing and long pants.[1][4]NFPA 2112[1]
Foot Closed-toe and closed-heel shoes that cover the entire foot.[1][4]N/A
Respiratory A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood.[2][3]NIOSH approved

Operational Plan: Handling this compound

3.1. Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • A safety shower and eyewash station must be readily accessible.

3.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of this compound within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the compound with care to avoid generating dust or aerosols.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Add this compound to the reaction vessel slowly and carefully.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.[5]

4.1. Waste Segregation:

  • Halogenated Organic Waste: All solid and liquid waste containing this compound must be segregated as halogenated organic waste.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[5]

4.2. Waste Container Labeling and Storage:

RequirementSpecification
Container Type Use a designated, sealable, and chemically compatible container for halogenated organic waste.
Labeling The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a warning that it is a "Halogenated Organic Compound."[5]
Storage Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area.[5]

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials weigh Weigh this compound prep_materials->weigh Begin Handling transfer Transfer to Reaction Vessel weigh->transfer react Perform Experimental Procedure transfer->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate Procedure Complete segregate_waste Segregate Halogenated Organic Waste decontaminate->segregate_waste label_waste Label Waste Container 'Hazardous Waste' segregate_waste->label_waste dispose_ppe Dispose of Contaminated PPE as Hazardous Waste label_waste->dispose_ppe remove_ppe Remove PPE Correctly dispose_ppe->remove_ppe wash Wash Hands and Arms Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.